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Thiocolchicine.

Cat. No.: B11929474
M. Wt: 415.5 g/mol
InChI Key: CMEGANPVAXDBPL-UHFFFAOYSA-N
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Description

Historical Perspectives on Colchicinoid Research and Thiocolchicine (B1684108) Derivation

The study of colchicinoids, a class of alkaloids, has a long history, with the parent compound, colchicine (B1669291), being used in its crude extract form for nearly two millennia. sci-hub.se Colchicine is naturally derived from plants like Colchicum autumnale and Gloriosa superba. drugbank.comijpbs.com The core of modern colchicinoid research lies in modifying the colchicine structure to enhance biological activity and reduce toxicity. sci-hub.senih.gov

Thiocolchicine is a significant semi-synthetic derivative of colchicine. Its structure is distinguished from colchicine by the substitution of the methoxy (B1213986) group at the C-10 position of the tropolone (B20159) ring with a thiomethyl (-SCH3) group. sci-hub.senih.gov This specific modification has been a focal point of research, as studies have suggested that the replacement of the oxygen atom with a sulfur atom can lead to an increase in the compound's potency. researchgate.net The synthesis of thiocolchicine and its analogues is a key area of investigation, aimed at exploring their potential as therapeutic agents. nih.govresearchgate.net A notable method for creating derivatives involves the biotransformation of thiocolchicine into its glucoside, thiocolchicoside (B1682803), using specific strains of bacteria such as Bacillus megaterium, which provides a more efficient and environmentally friendly alternative to purely chemical synthesis. nih.gov

Positioning of Thiocolchicine within Antimitotic and Receptor-Targeting Agents

Thiocolchicine is firmly classified as a potent antimitotic agent, a characteristic it shares with its parent compound, colchicine. nih.govfrontiersin.org Its primary mechanism of action is the inhibition of microtubule polymerization, a critical process for cell division. frontiersin.orgmedchemexpress.com This is achieved by binding to tubulin, the protein subunit of microtubules. nih.gov

The specific molecular target of thiocolchicine is the colchicine binding site on the β-tubulin subunit. nih.govresearchgate.net Research has shown that thiocolchicine binds to this site with high affinity, competitively inhibiting the binding of colchicine itself. nih.govnih.gov The interaction between thiocolchicine and tubulin is complex and temperature-dependent, with association kinetics that are faster than those of colchicine. nih.gov The binding of thiocolchicine to the tubulin heterodimer prevents its polymerization into microtubules, thereby arresting the cell cycle and inducing apoptosis (programmed cell death). frontiersin.orgmedchemexpress.com This targeted disruption of the cytoskeleton positions thiocolchicine and its derivatives as significant compounds in cancer research, where they are evaluated for their cytotoxic effects against various tumor cell lines. nih.govmedchemexpress.comnih.gov

Evolution of Research Interests and Methodologies for Thiocolchicine

Initial research on thiocolchicine focused on its fundamental synthesis and its comparative biological activity against colchicine, particularly its function as a tubulin-binding agent and its resulting antimitotic effects. nih.govnih.gov These early studies utilized techniques such as X-ray crystallography to analyze the compound's three-dimensional structure and understand how conformational differences, such as the puckering of the C ring, might influence its binding to tubulin. nih.gov

Over time, the focus of research has evolved significantly. A major area of interest is now the synthesis and evaluation of a wide array of novel thiocolchicine analogs. nih.govnih.govnih.gov The goal of this extensive derivatization is to conduct detailed structure-activity relationship (SAR) studies. nih.govresearchgate.net Researchers modify different parts of the thiocolchicine molecule, such as the C-7 side chain, to investigate how changes in size, lipophilicity, and chemical nature affect cytotoxicity and tubulin interaction. nih.govnih.gov Methodologies for creating these analogs have also advanced, including techniques like reductive amination to produce series of amine derivatives. nih.gov

Modern research employs a range of sophisticated methodologies to evaluate these new compounds. These include:

In vitro cytotoxicity assays using multiple human cancer cell lines, including drug-resistant strains, to determine the antiproliferative activity (IC₅₀ values) of the analogs. medchemexpress.comnih.gov

Tubulin polymerization assays to directly measure the inhibitory effect of the compounds on microtubule formation in vitro. nih.govmedchemexpress.com

Competitive binding assays to determine the affinity of the analogs for the colchicine binding site on tubulin. nih.gov

Molecular docking studies to computationally model the interaction between the thiocolchicine derivatives and tubulin, providing insights into the binding mechanism. acs.org

A contemporary and promising research direction is the application of thiocolchicine as a cytotoxic payload in antibody-drug conjugates (ADCs), which aim to deliver the potent antimitotic agent specifically to cancer cells. medchemexpress.com

Research Data on Thiocolchicine

The following tables present summarized data from various research studies on thiocolchicine and its derivatives.

Table 1: Inhibitory Activity of Thiocolchicine in Various Cell Lines

This table shows the half-maximal inhibitory concentration (IC₅₀) values of thiocolchicine, indicating its potency in inhibiting the proliferation of different cancer and normal cell lines. Lower values signify higher potency.

Table 2: Comparison of Tubulin Binding Characteristics

This table compares the binding affinity and kinetics of thiocolchicine and its parent compound, colchicine, to tubulin.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25NO5S B11929474 Thiocolchicine.

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5S/c1-12(24)23-16-8-6-13-10-18(26-2)21(27-3)22(28-4)20(13)14-7-9-19(29-5)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEGANPVAXDBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871876
Record name N-[1,2,3-Trimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Structural Modifications of Thiocolchicine

Semi-synthetic Pathways for Thiocolchicine (B1684108) Production from Natural Precursors

The primary route for producing thiocolchicine involves the semi-synthesis from naturally occurring colchicine (B1669291), which is extracted from plants like Colchicum autumnale and Gloriosa superba. nih.govhebmu.edu.cn The key transformation is the replacement of the C-10 methoxy (B1213986) group of colchicine with a methylthio (-SCH3) group. This is typically achieved by treating colchicine with a nucleophilic sulfur reagent, such as sodium methanethiolate (B1210775) (CH3SNa). nih.govresearchgate.net

Another significant natural precursor is 3-demethylcolchicine, also known as colchicoside (B193306), which is an important industrial intermediate for the production of thiocolchicoside (B1682803), a glycosylated derivative of thiocolchicine. google.comtrea.com Thiocolchicoside itself can be synthesized from colchicoside by reaction with sodium methyl mercaptide. google.com The process involves the conversion of the C-10 methoxy group to a methylthio group while the glycosyl moiety at the C-3 position remains.

In recent years, biotechnological approaches have been developed for these transformations. Biotransformation using specific strains of microorganisms, such as Bacillus megaterium and Bacillus aryabhattai, has been employed for the regioselective demethylation and subsequent glucosylation of colchicinoids. google.comnih.gov For instance, Bacillus megaterium can directly convert thiocolchicine into thiocolchicoside. nih.gov This biocatalytic method is considered a greener alternative to purely chemical synthesis, as it avoids the use of toxic and aggressive reagents. nih.gov Similarly, Bacillus aryabhattai has been shown to convert thiocolchicine into its 3-O-glycosyl derivative. google.com

The semi-synthetic pathways to key thiocolchicine compounds are summarized below:

Starting MaterialReagent/MethodProductReference
ColchicineSodium methanethiolate (CH3SNa)Thiocolchicine nih.gov
ColchicosideSodium methyl mercaptideThiocolchicoside google.com
ThiocolchicineBacillus megateriumThiocolchicoside nih.gov
ThiocolchicineBacillus aryabhattai3-O-glycosyl-thiocolchicine google.com
3-O-demethylthiocolchicineAcetobromoglucoseThiocolchicoside google.comtrea.com

Development of Novel Thiocolchicine Analogues and Derivatives

The thiocolchicine scaffold has been extensively modified to generate a diverse library of analogues with potent biological activities. These modifications aim to explore the structure-activity relationship (SAR) and identify derivatives with improved therapeutic profiles. sci-hub.se Synthetic efforts have focused on various parts of the molecule, including the A-ring, the B-ring amide side chain, and the C-ring tropolone (B20159) system.

One area of focus has been the synthesis of derivatives bearing a Michael acceptor moiety in ring A. researchgate.net These compounds are designed to potentially form covalent bonds with biological targets. Another strategy involves the synthesis of N-acyl, N-aroyl, and N-(substituted benzyl)deacetylthiocolchicines, which modify the C-7 acetamido group. acs.orgresearchgate.net Many of these compounds have demonstrated strong inhibitory effects on tubulin polymerization. researchgate.net Furthermore, a series of 22 amine analogues of thiocolchicine were synthesized via reductive amination, exhibiting significant antiproliferative activities. nih.gov

Targeted modifications at specific carbon atoms of the thiocolchicine core have yielded numerous novel derivatives.

C-10 Modifications: The C-10 position on the tropolone ring is a key site for modulation. A series of novel C-10 analogues of colchicine have been prepared where the substituent was replaced by halogens, alkyl groups, and alkoxy groups. nih.gov A common strategy for these syntheses involves the nucleophilic substitution of 10-fluoro-10-demethoxycolchicine, which is prepared from colchiceine. nih.gov This method favors the formation of the colchicine regioisomer over the isocolchicine (B1215398) product. nih.gov Studies have shown that the steric properties, rather than the electronic nature, of the C-10 substituent are the primary determinants of activity. nih.gov

C-7 Modifications: The acetamido group at the C-7 position of the B-ring is another frequent target for modification. N-deacetylation of thiocolchicine provides a key intermediate, N-deacetylthiocolchicine, which can then be reacted with various acylating or alkylating agents. researchgate.net For example, new series of N-deacetyl-N-(N-trifluoroacetylaminoacyl)thiocolchicine derivatives have been synthesized. researchgate.net Other modifications include the creation of novel carbamate (B1207046) or thiocarbamate derivatives. researchgate.net These modifications can significantly impact the compound's biological activity. acs.orgresearchgate.net

Halogenation: Introduction of halogen atoms, particularly at the A-ring, has been explored to create new analogues. For instance, 4-bromothiocolchicine analogues have been synthesized. researchgate.net The synthesis starts from colchicine, which is first brominated with N-bromosuccinimide (NBS), followed by reaction with sodium methanethiolate to form 4-bromothiocolchicine. researchgate.net This intermediate can then undergo further modifications, such as at the C-7 and C-10 positions. researchgate.netresearchgate.net

A summary of representative modifications is presented below:

PositionModification TypeSynthetic StrategyPrecursorReference
C-10Halogen, Alkyl, AlkoxyNucleophilic substitution10-fluoro-10-demethoxycolchicine nih.gov
C-7Amides, CarbamatesAcylation/Alkylation of N-deacetylthiocolchicineN-deacetylthiocolchicine researchgate.netresearchgate.net
C-4 (Ring A)BrominationElectrophilic Aromatic SubstitutionColchicine researchgate.net
C-3 (Ring A)Glycosylamino groupCondensation3-amino-3-demethoxythiocolchicine researchgate.net
Ring AMichael Acceptor MoietyAcylation with α,β-unsaturated carboxylic acids2-demethylthiocolchicine researchgate.net

To explore novel mechanisms of action and enhance biological efficacy, researchers have synthesized dimeric and hybrid molecules incorporating the thiocolchicine structure. These conjugates link thiocolchicine to another molecule, either another thiocolchicine unit or a different pharmacophore.

One approach involves the synthesis of thiocolchicine-podophyllotoxin conjugates. nih.gov Podophyllotoxin (B1678966), like colchicine, is a potent tubulin-binding agent. In one study, nine dimeric compounds were created by condensing thiocolchicine and/or podophyllotoxin with various dicarboxylic acids, which act as linkers. nih.gov The nature of the spacer unit was found to significantly influence the biological activity of the resulting conjugate. nih.gov

Another innovative strategy for creating hybrid molecules is the use of dynamic combinatorial chemistry based on disulfide bond exchange. acs.orgnih.gov This method was used to generate a dynamic library of thiocolchicine-podophyllotoxin derivatives linked by a reversible disulfide bond. acs.orgnih.gov This approach allows for the in-situ generation of a library of compounds from which a biological target can select the best-fitting ligand, potentially accelerating the discovery of new lead compounds. acs.org The formation of these divalent compounds creates new chemical entities whose biological properties are not simply an addition of the individual components. acs.org

Green Chemistry Principles in Thiocolchicine Synthesis Research

The principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency, are increasingly being applied to pharmaceutical synthesis. mdpi.comresearchgate.netthepharmajournal.com In the context of thiocolchicine research, these principles are manifest in several areas.

The most prominent example is the use of biocatalysis for the production of thiocolchicoside from thiocolchicine. nih.gov The biotransformation using Bacillus megaterium is highlighted as an "efficient, direct and green" process that circumvents the need for toxic chemical reagents typically used for demethylation, which often result in complex and industrially non-viable product mixtures. nih.gov This enzymatic approach offers high regioselectivity and produces a product of pharmaceutical quality, representing a significant advancement in sustainable manufacturing. nih.gov

Other green chemistry approaches relevant to the synthesis of thiocolchicine derivatives include:

Use of Greener Solvents: Research is moving towards replacing traditional hazardous organic solvents with more environmentally benign alternatives like water or bio-based solvents such as ethanol. mdpi.comjddhs.com Water has been used as a co-solvent in the final steps of some pharmaceutical syntheses, achieving excellent yields without requiring extensive extraction with organic solvents. mdpi.com

Catalysis: The use of catalysts, including biocatalysts, is a cornerstone of green chemistry as they allow for reactions with higher atom economy and lower energy requirements. researchgate.net

Energy-Efficient Methods: Techniques like microwave-assisted synthesis are being explored to reduce reaction times and energy consumption. jddhs.comgoogle.com For example, the synthesis of 3-demethoxy-3-aminothiocolchicine glycosides has been achieved using microwave heating, significantly shortening the reaction time compared to conventional heating. google.com

By integrating these principles, the synthesis of thiocolchicine and its derivatives can be made more sustainable, reducing the environmental footprint of these important pharmaceutical compounds. researchgate.net

Molecular Interactions and Mechanistic Elucidation of Thiocolchicine Action

Tubulin Binding and Microtubule Dynamics Modulation

Thiocolchicine (B1684108), a sulfur-containing analogue of colchicine (B1669291), exerts its biological effects primarily through its interaction with tubulin, the fundamental protein component of microtubules. This interaction disrupts the dynamic nature of the microtubule network, which is crucial for various cellular processes, including mitosis, cell motility, and intracellular transport.

Thiocolchicine is recognized for its high-affinity binding to the colchicine binding site located on the β-tubulin subunit. nih.govmdpi.comnih.gov This binding is competitive, meaning it directly vies with colchicine for the same pocket on the tubulin molecule. nih.govmedchemexpress.com The binding site itself is situated at the interface between the α- and β-tubulin subunits. nih.govresearchgate.net The interaction involves the trimethoxyphenyl A-ring of the ligand fitting into a region of β-tubulin, while the C-ring, a tropolone (B20159) ring in colchicine and a modified version in thiocolchicine, also forms critical contacts. mdpi.com

Studies have quantified the binding affinity of thiocolchicine to tubulin. An association constant (Ka) of 1.07 x 10⁶ M⁻¹ at 23°C has been reported, indicating a strong interaction. nih.gov Another study determined the inhibition constant (Ki) to be 0.7 µM, further underscoring its potent binding capacity. medchemexpress.com It has been noted that while most colchicine derivatives exhibit a lower affinity for chicken erythrocyte tubulin (CeTb) compared to brain tubulin, thiocolchicine still demonstrates significant binding. researchgate.net The binding of ligands like thiocolchicine to the colchicine site is a key mechanism for a large class of molecules known as colchicine-binding site inhibitors (CBSIs). nih.govmdpi.com

Table 1: Thiocolchicine-Tubulin Binding Parameters

Parameter Value Cell/Tissue Source Reference
Association Constant (Ka) 1.07 x 10⁶ M⁻¹ Not Specified nih.gov

| Inhibition Constant (Ki) | 0.7 µM | Not Specified | medchemexpress.com |

The binding of thiocolchicine to tubulin profoundly affects the protein's ability to assemble into microtubules. It is a potent inhibitor of tubulin polymerization, with a reported IC50 value of 2.5 µM. medchemexpress.com The mechanism involves the formation of a thiocolchicine-tubulin complex. nih.gov This complex then acts to inhibit the elongation phase of microtubule assembly. nih.gov

When a colchicine-site inhibitor binds to tubulin, it induces a conformational change in the tubulin heterodimer, causing it to adopt a curved structure. mdpi.comfrontiersin.org This curvature prevents the proper lateral contacts between adjacent tubulin dimers that are necessary for the formation and stability of the microtubule lattice. mdpi.com As a result, the addition of new tubulin units to the growing end of the microtubule is blocked. nih.gov

Furthermore, the binding of thiocolchicine not only halts polymerization but also promotes the depolymerization of existing microtubules. mdpi.com Microtubules are inherently dynamic structures that undergo phases of growth (polymerization) and shrinkage (depolymerization). mdpi.com This "dynamic instability" is regulated by the hydrolysis of GTP bound to the β-tubulin subunit. mdpi.com Colchicine-site inhibitors are thought to induce GTPase activity, leading to the loss of the stabilizing GTP cap at the microtubule end, which in turn favors disassembly. mdpi.com The irreversible nature of colchicine's (and by extension, thiocolchicine's) action is also attributed to the inability of cellular cofactors to recycle the drug-bound tubulin heterodimers. frontiersin.org

The inhibition of polymerization and promotion of depolymerization by thiocolchicine leads to a significant disruption of the cellular microtubule network. mdpi.com Instead of the normal, well-organized filamentous network that spans the cytoplasm, cells treated with thiocolchicine exhibit a disassembled and fragmented microtubule cytoskeleton. mdpi.comresearchgate.net This loss of microtubule integrity has far-reaching consequences for the cell.

Microtubules are essential for the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. By disrupting microtubule dynamics, thiocolchicine causes a block in the G2/M phase of the cell cycle, leading to mitotic arrest. nih.gov The stability of the entire microtubule network is compromised, affecting not just mitosis but also interphase cellular architecture, intracellular trafficking of organelles and vesicles, and cell shape and motility. frontiersin.org

The kinetics of thiocolchicine binding to tubulin have been shown to be complex and temperature-dependent. nih.gov Similar to colchicine, the association of thiocolchicine with tubulin follows biphasic kinetics, suggesting a multi-step binding process. nih.gov

Table 2: Kinetic Parameters of Thiocolchicine-Tubulin Association

Parameter Finding Comparison to Colchicine Reference
Association Kinetics Biphasic and temperature-dependent Similar nih.gov
Fast Phase Rate Constant - 4 times greater nih.gov

| Activation Energy (Fast Phase) | 19.1 kcal/mol | Lower | nih.gov |

Neurotransmitter Receptor Interactions and Modulation

Beyond its well-established role as a microtubule inhibitor, thiocolchicine also exhibits significant activity at certain neurotransmitter receptors, particularly the gamma-aminobutyric acid type A (GABA-A) receptor. This interaction is distinct from its effects on tubulin and contributes to a different aspect of its biological profile.

Thiocolchicine is recognized as a potent and competitive antagonist of the GABA-A receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its action is mediated by binding to GABA-A receptors, which are ligand-gated chloride ion channels. Activation of these receptors leads to an influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability.

By acting as an antagonist, thiocolchicine blocks the action of GABA, thereby reducing the inhibitory tone in the brain and leading to a state of increased neuronal excitability. This antagonistic action is responsible for the convulsant properties observed with thiocolchicine and some of its derivatives. Studies have shown that thiocolchicine competitively inhibits the binding of GABA-A receptor agonists and other ligands that bind to the receptor's chloride channel complex. This interaction underscores a mechanism of action that is independent of its effects on the microtubule cytoskeleton and explains its neurotoxic potential.

Glycinergic Receptor Interactions and Specificity

Thiocolchicoside (B1682803), a prominent semi-synthetic derivative of colchicoside (B193306), demonstrates a notable interaction with inhibitory glycinergic receptors in the central nervous system. nih.govpatsnap.comresearchgate.netnih.gov Glycine (B1666218) receptors, particularly those sensitive to strychnine, are crucial for mediating inhibitory neurotransmission, primarily in the spinal cord and brainstem. nih.gov

Research indicates that thiocolchicoside acts as an antagonist at these strychnine-sensitive glycine receptors. nih.govresearchgate.net Electrophysiological studies on recombinant human glycine receptors composed of the alpha-1 subunit revealed that thiocolchicoside inhibits their function with a median inhibitory concentration (IC50) of 47 μM. mdpi.com This inhibitory potency is considered lower than its effect on GABA-A receptors. mdpi.com While the majority of evidence points to an antagonistic relationship, some earlier literature had proposed a possible agonistic action, though this view is less supported by recent findings. researchgate.netnih.gov The interaction with glycinergic receptors is thought to contribute, at least in part, to the muscle relaxant effects of the compound, although its convulsant properties at higher doses suggest a complex pharmacological profile where antagonism of inhibitory receptors predominates. patsnap.comnih.gov

Table 1: Interaction of Thiocolchicoside with Glycinergic Receptors
Receptor TargetType of InteractionReported Potency (IC50)Reference
Strychnine-Sensitive Glycine Receptors (alpha-1 subunit)Antagonist/Inhibitor47 μM mdpi.com

Other Central Nervous System Receptor Interactions

Beyond glycinergic receptors, the primary and most potent interaction of thiocolchicoside within the central nervous system is with the gamma-aminobutyric acid type A (GABA-A) receptors. nih.govnih.gov It functions as a potent and competitive antagonist at these receptors. nih.govnih.gov Studies have shown that it inhibits GABA-evoked chloride currents in various recombinant human GABA-A receptor subtypes with median inhibitory concentrations (IC50) ranging from 0.13 to 0.2 μM. mdpi.com This antagonistic action at GABA-A receptors, which are the main inhibitory neurotransmitter receptors in the brain, is believed to be the primary mechanism behind the proconvulsant activity observed with thiocolchicoside. nih.govmdpi.com

In addition to its high affinity for GABA-A receptors, thiocolchicoside has been observed to interact with other CNS receptors, albeit with lower potency. It can inhibit the function of human nicotinic acetylcholine (B1216132) receptors (composed of α4 and β2 subunits), although this effect is partial and only occurs at high concentrations. mdpi.com In contrast, it has been found to have no significant effect on the function of 5-HT(3A) serotonin (B10506) receptors. mdpi.com

Table 2: Specificity of Thiocolchicoside for CNS Receptors
ReceptorInteractionPotency (IC50)Reference
GABA-A Receptors (various subtypes)Competitive Antagonist0.13 - 0.2 μM mdpi.com
Nicotinic Acetylcholine Receptors (α4β2)Partial Inhibitor (at high concentrations)Not specified mdpi.com
5-HT(3A) Serotonin ReceptorsNo effectNot applicable mdpi.com

Intracellular Signaling Pathway Modulation

Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway Downregulation

A significant aspect of thiocolchicoside's mechanism of action involves the modulation of the Nuclear Factor Kappa-B (NF-κB) signaling pathway. nih.govplos.orgnih.gov NF-κB is a critical transcription factor that regulates genes involved in inflammation, cell survival, and proliferation. nih.gov Research has demonstrated that thiocolchicoside can suppress the activation of NF-κB. nih.govnih.gov This inhibitory effect is not limited to a specific cell type or stimulus, as it has been observed in various cancer cell lines in response to different carcinogens and inflammatory agents. nih.gov

The mechanism of NF-κB inhibition by thiocolchicoside involves several steps in the signaling cascade. It has been shown to prevent the degradation and ubiquitination of IκBα (inhibitor of NF-κB alpha), which normally holds NF-κB inactive in the cytoplasm. nih.gov Furthermore, it abolishes the activation of IκBα kinase (IKK), the enzyme responsible for phosphorylating IκBα, and subsequently suppresses the translocation of the p65 subunit of NF-κB into the nucleus. nih.gov This downregulation of the NF-κB pathway is believed to underlie the anti-inflammatory and observed anticancer activities of the compound. plos.orgnih.gov

Activation of Endoplasmic Reticulum Stress Response Pathways (e.g., PERK, ATF6)

Recent studies have elucidated a link between microtubule-disrupting agents and the induction of endoplasmic reticulum (ER) stress. nih.govmdpi.complos.orgnih.gov A novel thiocolchicine derivative, N-deacetyl-N-(chromone-2-carbonyl)-thiocolchicine (TCD), has been shown to induce ER stress-mediated cell death in human hepatocellular carcinoma cells. nih.govplos.org The accumulation of unfolded or misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), a set of signaling pathways designed to restore homeostasis. mdpi.comresearchgate.netyoutube.com

The antitumor activity of TCD is mechanistically tied to its ability to activate key UPR pathways. nih.gov Specifically, TCD activates protein kinase RNA-like endoplasmic reticular kinase (PERK) and activating transcription factor 6 (ATF6). nih.govplos.org The activation of these sensors initiates downstream signaling cascades. For instance, TCD was found to activate several transcription factors, including ATF4, ATF3, and the CCAAT-enhancer binding protein homologous protein (CHOP), which are involved in promoting apoptosis when ER stress is prolonged or severe. nih.govnih.gov This evidence suggests that the induction of the ER stress response is a crucial component of the cytotoxic effects of certain thiocolchicine derivatives against cancer cells. nih.govmdpi.com

Modulation of p53 Tumor Suppressor Protein Levels and Gene Expression

The tumor suppressor protein p53, often called the "guardian of the genome," plays a pivotal role in preventing cancer by inducing cell cycle arrest or apoptosis in response to cellular stress. nih.govnih.govnih.gov Studies have shown that thiocolchicoside can modulate the p53 pathway. mdpi.com

In breast cancer (MCF-7) cells, treatment with thiocolchicoside led to an up-regulated expression of the p53 gene, resulting in an accumulation of p53 protein. mdpi.com This increase in p53 levels was correlated with the induction of apoptosis in these cancer cells. mdpi.com Comparative studies indicated that thiocolchicoside was more effective at increasing p53 protein levels than both colchicine and the chemotherapeutic drug adriamycin. mdpi.com Furthermore, in silico molecular docking analyses predict a strong binding interaction between thiocolchicoside and the p53 protein, supporting the experimental findings and suggesting that direct interaction may contribute to its modulatory effect. mdpi.com

Phosphatidylinositol 3-Kinase/Akt/Mammalian Target of Rapamycin (PI3K/Akt/mTOR) Signaling Pathway Interactions

The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell growth, proliferation, and survival, and it is often hyperactivated in cancer. Evidence suggests that thiocolchicoside can interfere with this critical pro-survival pathway. nih.gov

In a study using human chronic myelogenous leukemia (KBM5) cells, thiocolchicoside was found to inhibit the phosphorylation of the p85 regulatory subunit of phosphoinositide 3-kinase (PI3K). nih.gov The phosphorylation of p85 is a key step in the activation of the PI3K pathway. By inhibiting this step, thiocolchicoside effectively downregulates the downstream signaling cascade, which includes Akt and mTOR. This inhibitory action on the PI3K/Akt pathway contributes to the anti-proliferative effects of thiocolchicoside and its ability to induce apoptosis in cancer cells. nih.gov

Table 3: Summary of Thiocolchicoside's Effects on Intracellular Signaling Pathways
PathwayEffectKey Molecular EventCellular OutcomeReference
NF-κBDownregulationInhibition of IκBα phosphorylation and degradationAnti-inflammatory, Anti-proliferative nih.gov, nih.gov
ER Stress (UPR)Activation (by TCD derivative)Activation of PERK and ATF6Apoptosis nih.gov, plos.org
p53UpregulationIncreased p53 gene expression and protein levelsApoptosis mdpi.com
PI3K/Akt/mTORInhibitionInhibition of PI3K (p85) phosphorylationAnti-proliferative, Apoptosis nih.gov

Cellular and Subcellular Mechanistic Effects of Thiocolchicine

Thiocolchicine, a semi-synthetic sulfur derivative of colchicoside, exerts a range of effects at the cellular and subcellular levels. drugbank.com Primarily known as a muscle relaxant with anti-inflammatory and analgesic properties, its mechanisms of action are multifaceted. drugbank.compatsnap.com At the cellular level, thiocolchicine is recognized for its ability to interfere with microtubule-dependent processes, a characteristic shared by colchicinoids. researchgate.net This interference underlies its potent antimitotic activity, which has been a subject of extensive research. researchgate.net The compound's interaction with the cellular cytoskeleton, particularly its ability to bind to the microtubule skeleton, is a key aspect of its biological activity. researchgate.net

Furthermore, thiocolchicine has been shown to modulate cellular signaling pathways, notably the NF-κB pathway, which is crucial in inflammation and tumorigenesis. nih.govnih.gov Its ability to inhibit NF-κB activation contributes to its anti-inflammatory and potential anticancer effects. nih.govnih.gov The compound also influences the expression of various proteins involved in cell survival and proliferation. nih.govnih.gov Studies have demonstrated that thiocolchicine can suppress the expression of antiapoptotic proteins while inducing the cleavage of pro-apoptotic markers. nih.gov These actions culminate in the inhibition of cell proliferation and the induction of programmed cell death in various cancer cell lines. nih.govnih.gov

Cell Cycle Progression Arrest (e.g., G2/M Phase)

A significant cellular effect of thiocolchicine and its derivatives is the disruption of the cell cycle, leading to arrest at the G2/M phase. This is a hallmark of microtubule-disrupting agents. A novel derivative of thiocolchicine, N-deacetyl-N-(chromone-2-carbonyl)-thiocolchicine (TCD), has been shown to induce G2/M phase arrest in hepatocellular carcinoma (HCC) cells. researchgate.net Treatment of Mahlavu and Hep-J5 HCC cell lines with TCD resulted in a dose-dependent increase in the population of cells in the G2/M phase. researchgate.net This arrest is attributed to the disruption of the cellular microtubule network. researchgate.net

Similarly, other microtubule-disrupting agents have been shown to cause cell cycle arrest at the G2/M phase. For instance, a stilbenoid compound, 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS), induced a G2/M phase arrest in human lung cancer cells, which was correlated with the down-regulation of the checkpoint protein cyclin B1. nih.gov The parent compound, colchicine, is well-known to inhibit mitosis by disrupting the mitotic spindle, leading to an accumulation of cells blocked in metaphase. researchgate.netlabmanager.comnih.govnih.gov Studies have shown that colchicine can induce a G2/M phase arrest in MCF-7 breast cancer cells. researchgate.net This effect is linked to the disruption of mitotic spindle formation, which interferes with the cell's progression through mitosis. researchgate.net

Compound Cell Line(s) Effect on Cell Cycle Key Findings
N-deacetyl-N-(chromone-2-carbonyl)-thiocolchicine (TCD)Mahlavu, Hep-J5 (Hepatocellular Carcinoma)Induces G2/M phase arrestDose-dependent increase in G2/M population; associated with microtubule network disruption. researchgate.net
3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS)A549 (Human Lung Cancer)Induces G2/M phase arrestDown-regulation of cyclin B1. nih.gov
ColchicineMCF-7 (Breast Cancer)Induces G2/M phase arrestDisruption of mitotic spindle formation. researchgate.net

Induction of Programmed Cell Death Mechanisms

Thiocolchicoside, a glucoside of thiocolchicine, has been demonstrated to induce programmed cell death, or apoptosis, in various cancer cell lines. nih.govnih.gov This pro-apoptotic effect is a key component of its anticancer activity. nih.gov The induction of apoptosis is confirmed by biochemical markers such as the cleavage of poly(ADP-ribose) polymerase (PARP) and caspase-3. nih.govnih.gov By triggering apoptosis, thiocolchicoside effectively eliminates cancer cells, thereby inhibiting the growth of tumors. nih.gov

Apoptosis Induction (e.g., Caspase Activation, DNA Fragmentation, Bax/Bcl-2 Modulation)

The apoptotic pathway induced by thiocolchicoside involves the modulation of key regulatory proteins. nih.gov Specifically, it has been shown to downregulate the expression of a suite of anti-apoptotic proteins, including Bcl-2, Bcl-xL, Mcl-1, XIAP, cIAP-1, cIAP-2, and cFlip in KBM5 leukemia cells. nih.gov The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, with members like Bcl-2 and Bcl-xL promoting cell survival, while others like Bax promote cell death. By suppressing the anti-apoptotic members, thiocolchicoside shifts the cellular balance towards apoptosis.

A critical step in the execution phase of apoptosis is the activation of caspases, a family of cysteine proteases. Thiocolchicoside treatment leads to the cleavage, and therefore activation, of caspase-3. nih.gov Activated caspase-3 is responsible for cleaving numerous cellular substrates, including PARP, which ultimately leads to the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation. nih.gov Furthermore, in other cell systems, a derivative of thiocolchicine has been shown to increase the mRNA expression of the pro-apoptotic gene Bax while inhibiting the expression of the anti-apoptotic gene Bcl-2, further promoting apoptosis. researchgate.net

Apoptotic Marker Effect of Thiocolchicoside Cell Line
Caspase-3Cleavage (Activation)KBM5 (Leukemia)
Poly(ADP-ribose) polymerase (PARP)CleavageKBM5 (Leukemia)
Bcl-2DownregulationKBM5 (Leukemia)
Bcl-xLDownregulationKBM5 (Leukemia)
Mcl-1DownregulationKBM5 (Leukemia)
XIAPDownregulationKBM5 (Leukemia)
cIAP-1DownregulationKBM5 (Leukemia)
cIAP-2DownregulationKBM5 (Leukemia)
cFlipDownregulationKBM5 (Leukemia)
Bax mRNAIncreased expression (by a derivative)Oral Cancer Cells
Bcl-2 mRNAInhibited expression (by a derivative)Oral Cancer Cells

Mitochondrial Function Alterations and Membrane Potential Decrease

Mitochondria play a central role in the life and death of a cell, and alterations in their function are often associated with the induction of apoptosis. The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health. A decrease in ΔΨm is an early event in apoptosis and can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

While direct studies on thiocolchicine's effect on mitochondrial membrane potential are limited, the effects of its parent compound, colchicine, have been investigated. Colchicine treatment has been shown to impair skeletal muscle mitochondrial function, leading to reduced ADP sensitivity and altered mitochondrial redox balance. nih.gov In some cell types, a significant loss of mitochondrial membrane potential is observed following exposure to certain drugs, indicating mitochondrial involvement in the apoptotic process. researchgate.net For instance, the anesthetic lidocaine (B1675312) has been reported to suppress the mitochondrial electron transport system, leading to a decrease in mitochondrial membrane potential and subsequent apoptosis. mdpi.com The determination of mitochondrial membrane potential is a widely used method to assess cellular metabolism, viability, and apoptosis. nih.gov A decrease in ΔΨm can be induced by inhibitors of mitochondrial respiration like antimycin A or uncouplers like FCCP. nih.gov

Effects on Gene and Protein Expression Profiles

Thiocolchicine and its derivatives exert significant effects on the expression profiles of various genes and proteins, which underpins their pharmacological activities. A primary mechanism is the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. nih.govnih.gov Thiocolchicoside has been shown to inhibit NF-κB activation, the degradation of its inhibitor IκBα, and the nuclear translocation of the p65 subunit. nih.govnih.gov This inhibition of the NF-κB pathway leads to the suppression of numerous NF-κB-regulated gene products that are involved in inflammation, cell survival, and proliferation. nih.govnih.gov

In addition to the NF-κB pathway, thiocolchicoside treatment leads to a dose-dependent downregulation of several anti-apoptotic proteins, as detailed in section 3.4.2.1. nih.gov These include Bcl-2, XIAP, Mcl-1, Bcl-xL, cIAP-1, cIAP-2, and cFlip. nih.gov Conversely, it induces the cleavage of PARP and caspase-3, confirming a pro-apoptotic protein expression profile. nih.gov Furthermore, biomarkers of cell proliferation such as c-MYC are also blocked by thiocolchicoside. nih.gov In the context of inflammation, colchicine has been shown to modulate the expression of pro-inflammatory genes in neutrophils, up-regulating IL-8 and IL-1β, and down-regulating caspase-1 in neutrophils from patients with Familial Mediterranean Fever. nih.gov

A search in the CMAP Signatures of Differentially Expressed Genes for Small Molecules dataset reveals that the thiocolchicoside-5520 small molecule perturbation results in 198 differentially expressed genes. maayanlab.cloud

Pathway/Protein/Gene Effect of Thiocolchicine/Thiocolchicoside Significance
NF-κB PathwayInhibitionAnti-inflammatory, Pro-apoptotic
Anti-apoptotic Proteins (Bcl-2, XIAP, etc.)DownregulationPro-apoptotic
Pro-apoptotic Proteins (Caspase-3, PARP)Cleavage (Activation)Pro-apoptotic
c-MYCBlockedAnti-proliferative
IL-8, IL-1β (in neutrophils by colchicine)UpregulationModulation of inflammation
Caspase-1 (in neutrophils by colchicine)DownregulationModulation of inflammation

Cellular Uptake Mechanisms and Intracellular Localization

The cellular uptake and intracellular localization of a drug are critical determinants of its mechanism of action. For colchicine, the parent compound of thiocolchicine, studies using radiolabeled H3-colchicine have shown that it binds to cells at a rate proportional to its concentration. labmanager.comnih.govnih.gov This binding appears to be reversible, as the radioactivity is lost after resuspending the cells in a fresh medium. labmanager.comnih.govnih.gov It is suggested that colchicine acts by binding to a set of cellular sites, and when a critical fraction of these sites are complexed, the cell is unable to form a functional mitotic spindle. labmanager.comnih.govnih.gov

Interactions with Drug Efflux Transporters (e.g., P-glycoprotein)

Mechanistic Insights from Colchicine and Comparative Analog Studies

Colchicine is a well-established substrate for P-glycoprotein. nih.gov Its interaction with P-gp is characterized by active transport out of the cell, a process that can be inhibited by known P-gp inhibitors. For instance, studies have shown that the presence of P-gp inhibitors like verapamil (B1683045) can significantly increase the intracellular concentration of colchicine. nih.gov Furthermore, colchicine has been observed to stimulate the ATPase activity of P-gp, which is a hallmark of P-gp substrates and is directly linked to the energy-dependent transport process. nih.gov In silico docking studies have predicted that colchicine binds to the drug-binding pocket of P-gp, suggesting a competitive mechanism of transport. nih.gov

Thiocolchicine as a P-glycoprotein Substrate

Based on the comparative toxicological studies of colchicine analogs, thiocolchicine is recognized as a substrate by P-glycoprotein. The presence of the critical nitrogen atom on the acetamido group on its B ring facilitates this interaction. However, the modification of the methoxy (B1213986) group on the C ring to a methylthio group, which distinguishes thiocolchicine from colchicine, appears to modulate the efficiency of this interaction, leading to a comparatively lower level of P-gp-mediated resistance. This suggests that while thiocolchicine is actively effluxed from cells by P-gp, the kinetics of this transport may differ from that of colchicine.

The table below summarizes the comparative findings regarding the interaction of colchicine and thiocolchicine analogs with P-glycoprotein, based on the available research. Due to a lack of specific quantitative kinetic data for thiocolchicine, the information is presented descriptively.

Compound FamilyKey Structural Feature for P-gp RecognitionP-gp Substrate StatusRelative P-gp Mediated Resistance
Colchicine Analogs Nitrogen atom of the acetamido group at C7 of the B ringYesHigh
Thiocolchicine Analogs Nitrogen atom of the acetamido group at C7 of the B ringYesSomewhat reduced compared to colchicine analogs

Preclinical Pharmacological Activities and Cellular Responses of Thiocolchicine

Investigations into Anti-inflammatory Mechanisms in Cellular and Animal Models

Thiocolchicine (B1684108) has demonstrated notable anti-inflammatory effects, which are attributed to its modulation of key inflammatory pathways. ijpbs.compatsnap.com Preclinical studies suggest that one of the primary mechanisms behind its anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) pathway. nih.govpnrjournal.comnih.gov NF-κB is a crucial transcription factor that governs the expression of numerous genes involved in inflammation and immune responses. nih.gov By suppressing the activation of NF-κB, thiocolchicoside (B1682803) can downregulate the production of pro-inflammatory mediators. nih.govnih.gov

In animal models, such as the carrageenan-induced paw edema model in Wistar rats, thiocolchicine has been shown to produce a time- and dose-dependent reduction in inflammation. pnrjournal.comijpras.com This effect is thought to be linked to its ability to interfere with the initiation and amplification of joint inflammation by modulating the production of chemokines and prostanoids and inhibiting neutrophil and endothelial cell adhesion molecules. ijpbs.com Furthermore, in vitro studies using bovine serum albumin have shown that thiocolchicine and its formulations can inhibit protein denaturation, a well-established cause of inflammation. nih.gov A combination formulation of thiocolchicoside-lauric acid exhibited enhanced anti-inflammatory activity, with a maximum protein denaturation inhibition of 86.62% at a concentration of 50µg/ml. nih.gov

Research also indicates that thiocolchicine can suppress osteoclastogenesis, the formation of bone-resorbing cells, induced by both the receptor activator of NF-κB ligand (RANKL) and cancer cells. nih.gov This effect is mediated through the inhibition of inflammatory pathways, including the NF-κB signaling cascade. nih.gov This suggests a potential therapeutic application for conditions characterized by cancer-induced bone loss. nih.gov

Preclinical Studies on Analgesic Actions and Mechanisms

The analgesic properties of thiocolchicine are closely linked to its anti-inflammatory and muscle relaxant effects. ijpbs.comvinmec.com By alleviating muscle spasms and reducing inflammation, it indirectly helps in pain management. vinmec.comnih.govtaylorandfrancis.com The compound is often used to manage pain associated with orthopedic, traumatic, and rheumatologic disorders. ijpbs.comdrugbank.comnih.gov

Elucidation of Muscle Relaxant Mechanisms in Preclinical Settings

The muscle relaxant activity of thiocolchicine is its most well-characterized therapeutic effect. ijpbs.comvinmec.comdrugbank.com Preclinical research has focused on its interaction with inhibitory neurotransmitter receptors in the central nervous system. patsnap.comworldmedicine.uznih.gov

Thiocolchicine exhibits a complex interaction with γ-aminobutyric acid type A (GABA-A) receptors and strychnine-sensitive glycine (B1666218) receptors. ijpbs.comworldmedicine.uznih.gov Contrary to some initial hypotheses of an agonistic action, evidence strongly suggests that thiocolchicine acts as a competitive antagonist of GABA-A receptor function. worldmedicine.uznih.govresearchgate.net Studies on rat cerebellar slices have shown that it inhibits both phasic and tonic GABA-A receptor-mediated currents in a concentration-dependent manner. worldmedicine.uznih.gov The median inhibitory concentrations (IC50) were found to be approximately 0.15 µM for phasic currents in Purkinje cells and 0.9 µM for tonic currents in granule neurons. nih.gov This antagonistic action on GABA-A receptors, which are the primary inhibitory receptors in the brain, is a key element of its pharmacological profile. worldmedicine.uz

Furthermore, thiocolchicine demonstrates an affinity for strychnine-sensitive glycine receptors, which are crucial for mediating synaptic inhibition in the spinal cord and brainstem. nih.govnih.govsigmaaldrich.comresearchgate.net It has been shown to inhibit the function of recombinant human strychnine-sensitive glycine receptors, albeit with a lower potency (IC50 of 47 µM) compared to its effect on GABA-A receptors. nih.gov The interaction with these inhibitory glycine receptors is believed to contribute to its muscle relaxant properties. patsnap.comdrugbank.com However, some preclinical studies using the rotarod apparatus in Wistar rats did not demonstrate skeletal muscle relaxant activity at doses of 2 mg/kg and 4 mg/kg. nih.gov

Antimitotic and Antiproliferative Activities in Cancer Cell Lines and Preclinical Models

Emerging preclinical evidence has highlighted the potential of thiocolchicine as an anticancer agent, owing to its antimitotic and antiproliferative properties. nih.govnih.govnih.gov

In Vitro Cytotoxicity and Growth Inhibition Studies Across Various Cancer Types

Thiocolchicine has demonstrated significant cytotoxic and growth-inhibitory effects across a broad spectrum of cancer cell lines. It acts as a potent inhibitor of tubulin polymerization, a critical process for cell division, with an IC50 of 2.5 µM. medchemexpress.com This disruption of microtubule dynamics halts the cell cycle and suppresses tumor cell proliferation. researchgate.net

In vitro studies have reported the following IC50 values for thiocolchicine in various cancer cell lines:

MCF-7 (Breast Cancer): 0.01 µM medchemexpress.com

LoVo (Colon Cancer): 0.021 µM medchemexpress.com

A-549 (Lung Cancer): 0.011 µM medchemexpress.com

MDA-MB-231 (Breast Cancer): 0.6 nM medchemexpress.com

The compound has also shown inhibitory effects on the proliferation of leukemia, myeloma, and squamous cell carcinoma cells. nih.govnih.gov Research indicates that these anticancer effects are mediated through the downregulation of the NF-κB pathway and the gene products it regulates, which are linked to inflammation and cancer. nih.govnih.govresearchgate.net Thiocolchicine induces apoptosis, as evidenced by caspase-3 and PARP cleavage, and suppresses the expression of cell survival proteins. nih.govnih.gov

Activity Against Multidrug-Resistant Cancer Cell Lines

A significant aspect of thiocolchicine's anticancer potential is its activity against multidrug-resistant (MDR) cancer cells. It has shown efficacy in cell lines that overexpress the P-glycoprotein (P-gp) efflux pump, a common mechanism of drug resistance. nih.govrsc.org

Thiocolchicine has demonstrated cytotoxicity in the following MDR cell lines:

LoVo/DX (Doxorubicin-resistant colon cancer): IC50 of 0.398 µM medchemexpress.com

MCF-7 ADRr (Doxorubicin-resistant breast cancer): IC50 of 400 nM medchemexpress.com

CEM-VBL (Vinblastine-resistant leukemia): IC50 of 50 nM medchemexpress.com

Furthermore, derivatives of thiocolchicine, such as N,N-diethyl-N-deacetylthiocolchicine, have shown comparable or better cytotoxicity against P-gp overexpressing KBvin cells compared to the parent compound. nih.gov This suggests that thiocolchicine and its analogs could be valuable in overcoming drug resistance in cancer therapy.

Antitumor Efficacy in Xenograft Models

The antitumor activity of thiocolchicine and its derivatives has also been evaluated in in vivo xenograft models, which involve the implantation of human cancer cells into immunodeficient mice. enamine.netresearchgate.net These models are crucial for assessing the therapeutic efficacy of anticancer agents in a living organism. enamine.net While specific data on the antitumor efficacy of thiocolchicine in xenograft models was not extensively detailed in the provided search results, the potent in vitro activity against various cancer cell lines provides a strong rationale for such in vivo studies. nih.govnih.govmedchemexpress.com The evaluation of antitumor efficacy in these models often involves measuring tumor growth inhibition over time. researchgate.net For instance, studies on other colchicine (B1669291) derivatives have shown significant tumor growth inhibition in mouse xenograft models of thyroid cancer and in Ehrlich solid tumor models. rsc.orgresearchgate.net

Neurobiological Activity in Animal Models

Preclinical investigations in animal models have explored the neurobiological activities of thiocolchicine derivatives, specifically focusing on anxiolytic properties. A study utilizing Swiss albino mice evaluated the anti-anxiety effects of thiocolchicoside, a glucoside derivative of thiocolchicine, using the Elevated Plus Maze (EPM) model. The EPM is a widely used test to assess anxiety-like behavior in rodents, where an increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

In this study, mice were administered thiocolchicoside, and their behavior in the EPM was observed. The results, when compared to a control group, indicated that thiocolchicoside exhibited anxiolytic properties. europa.eu A statistically significant increase in both the time spent in the open arms and the number of entries into the open arms was observed in the mice treated with thiocolchicoside. europa.eu These findings suggest a potential anxiolytic effect, as the treated animals showed less aversion to the open, more exposed areas of the maze. europa.eu The study also noted that thiocolchicoside could potentiate the anti-anxiety effects of diazepam. europa.eunih.gov

Table 1: Anxiolytic Effects of Thiocolchicoside in the Elevated Plus Maze (EPM) Model in Mice

ParameterControl Group (Normal Saline)Thiocolchicoside (1 mg/kg)Standard (Diazepam 2.0 mg/kg)Significance vs. Control
Time Spent in Open Arm (seconds, mean ± SEM)64.5 ± 25.81138 ± 10.56128.33 ± 17.6P=0.05
Number of Entries into Open Arm (mean ± SEM)3.5 ± 1.6421 ± 4.0513.17 ± 7.44P=0.02
Time Spent in Closed Arm (seconds, mean ± SEM)238.83 ± 20.41162 ± 10.56171.67 ± 17.6Statistically Significant Reduction

Data sourced from a preclinical study on Swiss albino mice. The table presents the mean values and standard error of the mean (SEM) for key parameters in the EPM test. europa.eu

The neurobiological effects of thiocolchicine are primarily attributed to its interaction with major inhibitory neurotransmitter systems in the central nervous system (CNS). europa.eu Mechanistic studies reveal that thiocolchicine functions as a potent competitive antagonist of gamma-aminobutyric acid type A (GABA-A) receptors. edaegypt.gov.eg GABA-A receptors are crucial for mediating fast synaptic inhibition throughout the brain; by antagonizing these receptors, thiocolchicine reduces the inhibitory effects of GABA. europa.euedaegypt.gov.eg

This antagonism has been demonstrated in electrophysiological studies on rat cerebellar slices, where thiocolchicine inhibited both phasic and tonic currents mediated by GABA-A receptors in Purkinje cells and granule neurons in a concentration-dependent manner. edaegypt.gov.eg The median inhibitory concentrations were found to be approximately 0.15 µM and 0.9 µM, respectively. edaegypt.gov.eg Further molecular evidence from studies on recombinant human receptors expressed in Xenopus oocytes confirms that thiocolchicine inhibits the function of various GABA-A receptor subtypes. researchgate.net

Paradoxically for a compound used as a muscle relaxant, this antagonistic action at inhibitory receptors can lead to a net increase in neuronal excitability. This is consistent with pharmacological evidence showing that thiocolchicine can manifest convulsant and proconvulsant activity in animal models. edaegypt.gov.egresearchgate.net In addition to its primary action on GABA-A receptors, thiocolchicine also shows an affinity for strychnine-sensitive glycine receptors, which are another key component of inhibitory neurotransmission, particularly in the spinal cord and brainstem. europa.euresearchgate.net However, its inhibitory potency at glycine receptors is lower than that observed at GABA-A receptors. researchgate.net

Mechanistic Studies of Aneugenic Activity in Cell Lines and Animal Models

A significant area of preclinical research has focused on the genotoxic potential of thiocolchicine, specifically its aneugenic activity. Aneuploidy is a condition characterized by an abnormal number of chromosomes in a cell. aifa.gov.it Preclinical studies have demonstrated that a metabolite of thiocolchicoside, identified as 3-demethylthiocolchicine (B195318) (also known as M2 or SL59.0955), is responsible for this effect. europa.euaifa.gov.it After oral administration, thiocolchicoside is metabolized in the intestine to this aglycone derivative, which then enters circulation. europa.eunih.gov

The mechanism of aneugenicity involves the disruption of the mitotic spindle during cell division, leading to improper chromosome segregation. europa.eucyprusjmedsci.com This is the same fundamental mechanism attributed to colchicine, the parent compound from which thiocolchicine is derived. The M2 metabolite has been shown to induce the formation of micronuclei in both in vitro and in vivo models. europa.eu An in vitro micronucleus test using cultured human peripheral blood lymphocytes demonstrated that the M2 metabolite caused a significant increase in micronucleated cells. europa.eu Subsequent analysis using fluorescence in situ hybridization (FISH) with centromeric probes confirmed that these micronuclei were generated predominantly through an aneugenic mechanism (chromosome loss) rather than a clastogenic one (chromosome breakage). europa.eu

These findings were corroborated in an in vivo micronucleus assay in mice, which also showed an increase in micronucleated cells following exposure to the metabolite. europa.eurxreasoner.com Critically, the aneugenic effects were observed at exposure levels close to those measured in humans at therapeutic doses, indicating a potential risk. europa.euaifa.gov.it Aneuploidy in somatic cells is recognized as a potential risk factor for cancer, while its occurrence in germ cells is a risk factor for teratogenicity, embryo-toxicity, and impaired fertility. europa.euaifa.gov.it

Effects on Embryonic Development in Animal Models

The aneugenic potential of thiocolchicine's metabolite underpins its adverse effects on embryonic development observed in animal models. Studies have shown that because thiocolchicine can interfere with mitotic activity and microtubule function, it may have teratogenic effects. aifa.gov.itcyprusjmedsci.com

One study specifically investigated the effects of thiocolchicoside on midline closure in early chicken embryos. aifa.gov.itcyprusjmedsci.com Fertilized eggs were administered increasing doses of the compound at the 24th hour of incubation. The results showed a high rate of early embryo death (EED) in all groups treated with thiocolchicoside compared to the control group. aifa.gov.itcyprusjmedsci.com The absence of embryonic development at high rates was suggested to be a consequence of the compound stopping mitotic activity in the early embryonic stage or causing cytoskeleton damage by affecting microtubule functions. aifa.gov.itcyprusjmedsci.com Among the embryos that did survive to day 10, some exhibited midline closure defects, such as neural tube defects (NTDs), although the incidence was not statistically significant in this particular study. aifa.gov.itcyprusjmedsci.com The potential for teratogenicity is a significant concern, leading to its classification in pregnancy category X. aifa.gov.it

Table 2: Effects of Thiocolchicoside on Chicken Embryo Development

Treatment GroupNumber of EggsEarly Embryo Death (EED)Developing EmbryosEmbryos with Neural Tube Defects (NTD)
Control (Saline)202 (10%)18 (90%)0
Thiocolchicoside (8 mcg)2014 (70%)6 (30%)2
Thiocolchicoside (16 mcg)2010 (50%)10 (50%)1
Thiocolchicoside (32 mcg)2010 (50%)10 (50%)1

Data adapted from a study investigating the effects of thiocolchicoside on midline closure in chicken embryos. aifa.gov.itcyprusjmedsci.com

In another study using zebrafish embryos, a chitosan-thiocolchicoside-lauric acid nanogel was evaluated for toxicity. This formulation did not cause developmental toxicity such as spinal cord or tail bending, and viability was only affected at very high concentrations, suggesting that the delivery vehicle and concentration are critical factors in developmental outcomes.

Pharmacokinetic and Metabolic Research in Preclinical Models of Thiocolchicine

Absorption and Distribution Characteristics in Animal Systems

Following oral administration in preclinical models, thiocolchicoside (B1682803) undergoes rapid and extensive metabolism, primarily within the intestinal tract, resulting in the absence of detectable unchanged thiocolchicoside in systemic circulation searlecompany.comnih.goveuropa.eudafrapharma.comresearchgate.networldmedicine.uz. Studies indicate that the oral bioavailability of thiocolchicoside is approximately 25% nih.govresearchgate.netzuventus.co.in. This limited oral absorption is attributed to its physicochemical properties, including poor permeation through gastrointestinal epithelia scholarsresearchlibrary.comresearchgate.net.

In terms of distribution, the apparent volume of distribution (Vd) for thiocolchicoside has been estimated to be approximately 42.7 liters following intramuscular (IM) administration of 8 mg in animal systems searlecompany.comnih.goveuropa.eudafrapharma.comzuventus.co.indrugbank.comsukl.gov.cz. Specific data regarding the volume of distribution for its primary metabolites, SL18.0740 and SL59.0955, are not extensively reported in the available literature searlecompany.comeuropa.eudafrapharma.com.

Metabolic Pathways and Identification of Metabolites

Thiocolchicoside is subject to significant biotransformation, with the primary metabolic activity occurring in the intestines after oral intake searlecompany.comeuropa.eudafrapharma.comworldmedicine.uz. The initial step involves the conversion of thiocolchicoside to its aglycone, 3-demethylthiocolchicine (B195318), also identified as SL59.0955 or M2 searlecompany.comnih.goveuropa.eudafrapharma.comworldmedicine.uzdrugbank.com. This intestinal metabolism is the reason for the lack of intact thiocolchicoside in the bloodstream when administered orally searlecompany.comeuropa.eudafrapharma.comworldmedicine.uz.

The metabolite SL59.0955 (3-demethylthiocolchicine) is subsequently processed through two main pathways:

Demethylation: SL59.0955 can also be further demethylated to form didemethyl-thiocolchicine, which is considered an inactive metabolite searlecompany.comnih.govdafrapharma.com.

Table 1: Pharmacokinetic Parameters of Thiocolchicoside Metabolites (Following Oral Administration of 8 mg)

MetaboliteMaximum Plasma Concentration (Cmax) (ng/mL)Area Under the Curve (AUC) (ng·h/mL)Time to Maximum Concentration (Tmax) (h)Elimination Half-Life (t1/2) (h)
SL18.0740 Approximately 60Approximately 13013.2 - 7
SL59.0955 Approximately 1315.5 (up to 3h) to 39.7 (up to 24h)1Approximately 0.8

Note: Data for SL18.0740 AUC and t1/2 are based on ranges reported in the literature.

Excretion Patterns in Preclinical Models

Following oral administration of radiolabeled thiocolchicoside in preclinical studies, the majority of the administered dose is eliminated via the feces, accounting for approximately 79% of the total radioactivity. Urinary excretion represents a smaller proportion, approximately 20% searlecompany.comnih.govdafrapharma.com. Crucially, unchanged thiocolchicoside is not detected in either urine or feces, underscoring the extent of its metabolic transformation searlecompany.comnih.govdafrapharma.com.

The identified metabolites exhibit distinct excretion patterns. Both SL18.0740 (the active glucuronidated metabolite) and SL59.0955 (the aglycone) are found in both urine and feces searlecompany.comnih.govdafrapharma.com. In contrast, the further demethylated metabolite, didemethyl-thiocolchicine, is recovered exclusively in the feces searlecompany.comnih.govdafrapharma.com.

Table 2: Excretion Pathways of Thiocolchicoside and its Metabolites (Post Oral Administration)

Compound/MetabolitePrimary Excretion RoutePresence in UrinePresence in Feces
ThiocolchicosideN/ANot detectedNot detected
SL18.0740 Feces & UrineDetectedDetected
SL59.0955 Feces & UrineDetectedDetected
Didemethyl-FecesNot detectedDetected
thiocolchicoside

Total radioactivity excretion: ~79% in feces, ~20% in urine.

Pharmacokinetic Modeling and Simulation in Animal Studies

While the general principles of pharmacokinetic (PK) modeling and simulation are widely applied in veterinary medicine and drug development to predict drug behavior across species and optimize dosing regimens nih.govmdpi.comhum-ecol.runih.goviastate.edu, specific pharmacokinetic modeling and simulation studies focused on thiocolchicoside in preclinical animal models were not extensively detailed within the reviewed literature. The available data primarily describe the observed pharmacokinetic parameters of thiocolchicoside and its metabolites rather than detailed mathematical modeling or simulation studies designed to predict these behaviors or extrapolate them. Future research could benefit from the application of physiologically-based pharmacokinetic (PBPK) modeling to further refine predictions of thiocolchicoside's disposition and interspecies variability.

Advanced Analytical and Biophysical Methodologies for Thiocolchicine Research

Spectroscopic Characterization and Interaction Analysis

Spectroscopic methods are indispensable for identifying molecular structures, confirming purity, and probing interactions with biological macromolecules.

UV-Vis spectroscopy is a fundamental technique for the quantitative analysis of Thiocolchicoside (B1682803), often employed in the development and validation of spectrophotometric methods for its determination in bulk and pharmaceutical formulations rjptonline.orgijpsdronline.comindianchemicalsociety.comresearchgate.netresearchgate.netopenpharmaceuticalsciencesjournal.comresearchgate.net. Thiocolchicoside exhibits characteristic absorption maxima (λmax) that are utilized for its detection and quantification.

In aqueous solutions, Thiocolchicoside typically shows a λmax around 259.8 nm researchgate.net. Other studies report λmax values at 260 nm indianchemicalsociety.comasianpharmtech.com, 258 nm openpharmaceuticalsciencesjournal.comresearchgate.net, and 372 nm openpharmaceuticalsciencesjournal.com depending on the solvent and co-formulated drugs.

UV-Vis methods have demonstrated linearity for Thiocolchicoside within various concentration ranges, such as 5-50 µg/mL researchgate.net, 5-25 µg/mL indianchemicalsociety.com, and 4-40 µg/mL rjptonline.orgijpsdronline.comresearchgate.net. Correlation coefficients (r²) are consistently high, often exceeding 0.995, indicating a strong linear relationship between concentration and absorbance rjptonline.orgijpsdronline.comindianchemicalsociety.comresearchgate.netresearchgate.net.

This technique is also valuable for the simultaneous estimation of Thiocolchicoside when formulated with other active pharmaceutical ingredients, such as Etoricoxib, Ketorolac, Dexketoprofen, and Lornoxicam, by utilizing specific wavelengths or derivative spectroscopy rjptonline.orgijpsdronline.comindianchemicalsociety.comresearchgate.netopenpharmaceuticalsciencesjournal.com.

Table 6.1.1: UV-Vis Spectroscopic Data for Thiocolchicoside

Method/Parameterλmax (nm)Concentration Range (µg/mL)Correlation Coefficient (r²)Reference(s)
Water (Method A)259.85-500.999 researchgate.net
Water (Method B - AUC)269.8-249.85-500.999 researchgate.net
Methanol2600.25-500.996 asianpharmtech.com
Methanol2605-300.998 rjptonline.org
Methanol2595-250.997 indianchemicalsociety.com
Methanol232, 3704-400.9997 ijpsdronline.comresearchgate.net
Methanol258N/AN/A openpharmaceuticalsciencesjournal.comresearchgate.net

Infrared spectroscopy is a crucial technique for identifying the functional groups present in Thiocolchicoside, thereby confirming its chemical identity and purity rjptonline.orgresearchgate.net. The IR spectrum provides a unique fingerprint for the molecule. Studies have utilized IR spectroscopy to characterize degradation products of Thiocolchicoside, aiding in the elucidation of their structures and the understanding of degradation pathways, particularly in acidic hydrolysis nih.govphmethods.net.

NMR spectroscopy, particularly ¹H and ¹³C NMR, is vital for complete structural elucidation and unambiguous assignment of signals for Thiocolchicoside and its derivatives nih.govacs.orgacs.orgresearchgate.net. Comprehensive NMR studies, including one- and two-dimensional experiments such as COSY, COSYLR, HETCOR, NOE difference, INEPT, and JMODXH, have been instrumental in assigning all signals and understanding the molecular architecture acs.orgacs.org. NMR has also been employed to characterize novel degradation products formed under various stress conditions, such as acid, base, and peroxide treatments, providing detailed structural information nih.govphmethods.netresearchgate.net.

Mass spectrometry, especially when coupled with liquid chromatography (LC-MS and LC-MS/MS), offers high sensitivity and specificity for the determination of Thiocolchicoside and its metabolites in complex matrices like human plasma nih.govlabrulez.comnews-medical.netmdpi.comresearchgate.netnih.gov.

LC-MS/MS methods have been developed and validated for the sensitive determination of 3-desmethylthiocolchicine, a primary metabolite, in human plasma, enabling pharmacokinetic studies and bioequivalence assessments nih.gov. These methods typically employ C18 columns and mobile phases consisting of acetonitrile (B52724) and formic acid, with detection via tandem mass spectrometry in multiple reaction monitoring (MRM) mode nih.gov. The selectivity of MS/MS detection allows for clear differentiation between Thiocolchicoside and its metabolites nih.gov.

LC-MS/MS is also a powerful tool for identifying and characterizing degradation products of Thiocolchicoside, providing accurate mass measurements and fragmentation patterns nih.govphmethods.netresearchgate.netresearchgate.net.

In broader applications, LC-MS/MS is widely used in pharmacotoxicology for drug monitoring, screening of drugs and illicit substances, and identifying drug metabolites due to its sensitivity and specificity labrulez.commdpi.comnih.gov.

Fluorescence spectroscopy is a sensitive technique used to investigate molecular interactions, including those between proteins and ligands researchgate.netnih.govnih.govjelsciences.com. While specific studies directly detailing Thiocolchicoside's interaction with proteins using fluorescence are less prevalent in the provided snippets, the general principles apply. For instance, studies on colchicine (B1669291) (a related compound) interacting with bovine serum albumin (BSA) utilize fluorescence spectroscopy to monitor changes in protein fluorescence intensity (quenching) upon ligand binding nih.gov. Techniques like synchronous fluorescence spectroscopy can reveal micro-environmental changes around fluorophores (e.g., tryptophan residues) within the protein, providing insights into the binding site and mechanism nih.govresearchgate.net. These methods can help determine binding constants, stoichiometry, and thermodynamic parameters of protein-ligand complexes nih.govjelsciences.com.

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating Thiocolchicoside from impurities or other components in formulations and biological samples, followed by accurate quantification.

High-Performance Liquid Chromatography (HPLC) is the most widely applied technique for Thiocolchicoside analysis openpharmaceuticalsciencesjournal.comasianpharmtech.comresearchgate.netnih.govajpaonline.comwisdomlib.orgglobalresearchonline.net.

Reverse-Phase HPLC (RP-HPLC) methods commonly utilize C18 columns with mobile phases comprising mixtures of organic solvents (e.g., methanol, acetonitrile) and aqueous buffers (e.g., ammonium (B1175870) dihydrogen phosphate (B84403), orthophosphoric acid) asianpharmtech.comnih.govajpaonline.com. Detection is typically performed using UV detectors at wavelengths such as 264 nm, 220 nm, or 360 nm asianpharmtech.comajpaonline.comglobalresearchonline.net.

Normal Phase HPLC (NP-HPLC) has also been employed, using silica (B1680970) columns with mobile phases like N-Heptane: Methanol: Chloroform: Acetic Acid globalresearchonline.net.

HPLC methods are rigorously validated for parameters including linearity, accuracy, precision (intra-day and inter-day), limit of detection (LOD), and limit of quantification (LOQ), ensuring reliability for quantitative analysis openpharmaceuticalsciencesjournal.comasianpharmtech.comresearchgate.netajpaonline.comglobalresearchonline.net. For example, LOD and LOQ values for Thiocolchicoside have been reported as low as 0.05 µg/mL and 0.125 µg/mL, respectively, in specific methods asianpharmtech.com.

HPLC is applied to analyze Thiocolchicoside in various matrices, including capsule dosage forms globalresearchonline.net, tablet formulations ajpaonline.comwisdomlib.org, and ex-vivo permeation studies asianpharmtech.com.

Thin-Layer Chromatography (TLC) , coupled with densitometry, has also been utilized for the separation and quantification of Thiocolchicoside, particularly in binary mixtures with other drugs nih.gov.

Table 6.2.1: Representative HPLC Methods for Thiocolchicoside

Column Type & DimensionsMobile Phase CompositionFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)Reference(s)
C18 (Inertsil ODS 3V, 250x4.6mm, 5µm)Buffer: Methanol (45:55)1.5264N/A asianpharmtech.com
C18 (Phenomenex Luna C18(2), 150x2mm, 5µm)Acetonitrile: 0.05% Formic Acid (350:650)0.35N/A (MS/MS detection)N/A nih.gov
C18 (Nucleosil, 250x4.6mm)Acetonitrile: Water (0.05% Orthophosphoric acid) (25:75)0.72203.75 ajpaonline.com
C18 (Kromosil, 150x4.6mm, 5µm)Acetate (B1210297) buffer (pH 3.7): Methanol (20:80)0.8N/A (UV detection)2.285 wisdomlib.org
Silica (Thermo Hypersil, 250x4.6mm, 5µm)N-Heptane: Methanol: Chloroform: Acetic Acid (70:20:10:0.2 %v/v)1.03607.787 globalresearchonline.net
C18Acetonitrile: Water (0.05% w/v, Orthophosphoric acid (OPA)) in the ratio 25:75% v/v1.02603.02 researchgate.net

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)

HPLC, especially RP-HPLC, is a cornerstone in the quantitative analysis of Thiocolchicoside, both in bulk drug substances and in various pharmaceutical formulations, often in combination with other active pharmaceutical ingredients. These methods are valued for their sensitivity, specificity, and ability to separate Thiocolchicoside from its related substances and degradation products.

Several RP-HPLC methods have been developed and validated according to International Conference on Harmonisation (ICH) guidelines. These methods typically utilize C18 columns, with mobile phases comprising mixtures of organic solvents (like acetonitrile or methanol) and aqueous buffers (e.g., phosphate buffer or sodium acetate buffer) at specific pH levels. Detection is commonly performed using UV detectors at various wavelengths, such as 260 nm, 286 nm, 360 nm, or 377 nm, depending on the specific method and the presence of other compounds globalresearchonline.netresearchgate.netnih.govtsijournals.comasianpharmtech.comajpaonline.comwisdomlib.orgscholarsresearchlibrary.comjournaljpri.comnih.gov.

Table 1: Representative RP-HPLC Methods for Thiocolchicoside Analysis

Method ParameterStudy globalresearchonline.netStudy researchgate.netStudy tsijournals.comStudy ajpaonline.comStudy journaljpri.com
Column Thermo Hypersil Silica 5 µ, (250x4.6mm)Phenomenex ODS C18 (250x4.6mm, 5µm)Hypersil BDS, C-18 (4.6x250mm, 5µm)Nucleosil C18 (4.6mm I.D x 250mm)Zorbax C-18 (250x4.6mm i.d 5.0 µm)
Mobile Phase N-Heptane:Methanol:Chloroform:Acetic Acid (70:20:10:0.2% v/v)Acetonitrile: Water (70:30)Acetonitrile -Phosphate buffer pH-3 (Gradient)Acetonitrile: Water (0.05% Orthophosphoric acid V/V) (25:75)Methanol and Water (60:40)
Flow Rate (mL/min) 1.01.01.00.70.7
Detection Wavelength (nm) 360286260220283
Retention Time (min) 7.787Varies (e.g., 4.162 for internal standard)2.33.753.523
Linearity Range 5-15 µg/mL0-10 µg/mL10-60 µg/mLTHC: 2-10 µg/mLTHC: 0.976-9.28 ppm
Correlation Coefficient (r²) >0.990.9996Close to 1Not specifiedTHC: 0.999
LOD / LOQ (µg/mL) 0.15 / 0.46Not specified0.40 / 0.123Not specifiedTHC: 0.976 / 0.928 ppm
% Recovery 98-102%Not specified99.96%99.98%Not specified

Stability-indicating RP-HPLC methods have also been developed to monitor the degradation of Thiocolchicoside under various stress conditions (acidic, alkaline, oxidative, photolytic, and thermal), ensuring the integrity of the drug product nih.govnih.govresearchgate.net.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a rapid, cost-effective, and efficient alternative or complementary technique for the analysis of Thiocolchicoside, particularly for simultaneous quantification in combined dosage forms and for stability studies. HPTLC methods typically employ silica gel plates (e.g., silica gel 60 F254 or RP-18 F254S) as the stationary phase, with mobile phases consisting of solvent mixtures such as ethyl acetate-methanol, toluene-methanol-ethyl acetate, or methanol-water nih.govresearchgate.netphmethods.netjocpr.comscribd.com. Densitometric scanning, usually in the UV range (e.g., 277 nm, 280 nm, 290 nm, 377 nm), is used for quantification nih.govresearchgate.netphmethods.netjocpr.com.

HPTLC methods have demonstrated good linearity, accuracy, and precision for Thiocolchicoside, with reported R_f values and limits of detection (LOD) and quantification (LOQ). These methods are also capable of separating Thiocolchicoside from its degradation products, making them suitable for stability-indicating assays nih.govphmethods.net.

Table 2: Representative HPTLC Methods for Thiocolchicoside Analysis

Method ParameterStudy researchgate.netStudy phmethods.netStudy jocpr.comStudy nih.gov
Stationary Phase Silica gel 60F254Not specifiedSilica gel 60 F254Silica gel 60 RP-18 F254S
Mobile Phase Ethyl acetate-methanol (8+2, v/v)Toluene: Methanol: Ethyl Acetate (6: 2.5: 0.5, v/v/v)Toluene: Methanol: Ethyl Acetate (6: 2.5: 0.5, v/v/v)Methanol : Water (70 : 30 v/v)
Detection Wavelength (nm) 290280280377
R_f Value Not specifiedTHC: 0.33 ± 0.011THC: 0.33 ± 0.0110.60 ± 0.02
Linearity Range THIO: 100-500 ng/bandTHIO: 100-800 ng/bandTHIO: 100-800 ng/band100–600 ng per band
Correlation Coefficient (r²) 0.9984Not specifiedNot specified0.9984
LOD / LOQ (ng/band) THIO: 25.133 / 76.161Not specifiedNot specified9.77 / 29.63

Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC and HPTLC are more commonly reported for the direct quantification of Thiocolchicoside, GC-MS is a valuable technique for the identification and characterization of volatile compounds and degradation products. Studies have indicated the use of GC-MS for the characterization of degradation products of Thiocolchicoside formed under various stress conditions phmethods.net. The technique involves separating compounds based on their volatility and mass-to-charge ratio, providing structural information that aids in identifying impurities or breakdown components.

Cell-Based and Biochemical Assay Development for Research

Beyond analytical chemistry, cell-based assays are critical for understanding the biological activity and cellular impact of Thiocolchicoside. These assays provide insights into its effects on cell proliferation, viability, cell cycle progression, and apoptosis.

Cell Proliferation and Viability Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which correlates with cell viability and proliferation. In this assay, living cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals through the action of mitochondrial dehydrogenases nih.govpromega.com.auabcam.com. The intensity of the resulting color, measured spectrophotometrically (typically at 570 nm), is proportional to the number of viable cells nih.govpromega.com.aunih.gov.

Research has demonstrated that Thiocolchicoside inhibits the proliferation of a broad range of cancer cell lines, including leukemia, myeloma, colon, breast, squamous cell carcinoma, and kidney cancer cells nih.govresearchgate.net. For instance, studies have shown that Thiocolchicoside treatment at concentrations of 25, 50, and 100 μmol/L for 1, 3, and 5 days significantly inhibited the proliferation of various cancer cell lines nih.gov. Importantly, Thiocolchicoside has been shown to be selective, with no significant effect on the viability of normal cells (e.g., MCF-10A) at tested concentrations, indicating its potential as a targeted therapeutic agent nih.gov. Clonogenic assays, which measure the ability of single cells to form colonies, have also been employed to assess Thiocolchicoside's impact on cell survival and proliferation nih.gov.

Table 3: Cell Proliferation and Viability Effects of Thiocolchicoside (MTT Assay)

Cell Line TypeCancer TypeObserved Effect of ThiocolchicosideReference
KBM5, JurkatLeukemiaInhibited proliferation nih.govresearchgate.net
U266, RPMI-8226, MM.1SMyelomaInhibited proliferation nih.govresearchgate.net
HCT-116, Caco-2, HT-29ColonInhibited proliferation nih.govresearchgate.net
MCF-7BreastInhibited proliferation nih.govresearchgate.net
SCC4Squamous Cell CarcinomaInhibited proliferation nih.govresearchgate.net
A293KidneyInhibited proliferation nih.govresearchgate.net
MCF-10ANormal Breast EpithelialNo significant effect on viability nih.gov

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique for analyzing cellular populations at a single-cell level, providing quantitative data on cell cycle distribution and apoptosis. By staining cells with DNA-binding fluorescent dyes (e.g., propidium (B1200493) iodide (PI), 4',6-diamidino-2-phenylindole (DAPI), FxCycle Violet, or EdU), researchers can determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content auctoresonline.orgthermofisher.comnih.govresearchgate.netmiltenyibiotec.com.

Thiocolchicoside has been investigated for its effects on cell cycle progression and its ability to induce apoptosis. Studies suggest that compounds like Thiocolchicoside can influence cell cycle dynamics, potentially leading to cell cycle arrest or the induction of programmed cell death. For instance, research has shown that Thiocolchicoside can induce apoptosis in breast cancer (MCF-7) cells, potentially through the upregulation of p53 protein expression researchgate.net. Flow cytometry assays, such as Annexin V/PI staining, are commonly used to quantify early and late apoptotic cells by detecting changes in cell membrane integrity and DNA content bio-rad-antibodies.comnih.gov. Furthermore, cell cycle analysis using flow cytometry can reveal if Thiocolchicoside treatment leads to specific cell cycle phase arrests, which is a common mechanism for anti-cancer agents researchgate.netresearchgate.net.

Table 4: Flow Cytometry Applications in Thiocolchicoside Research

Assay TypePurposeKey Reagents/MethodsObserved Effects with ThiocolchicosideReference
Cell Cycle Analysis Determine distribution of cells in G0/G1, S, and G2/M phases.DNA dyes (PI, DAPI, FxCycle Violet, EdU), Cell fixationPotential cell cycle arrest researchgate.netresearchgate.netresearchgate.net
Apoptosis Analysis Quantify early and late apoptotic cells, detect DNA fragmentation.Annexin V, PI, Caspase activity assays, DNA-binding dyesInduction of apoptosis researchgate.netbio-rad-antibodies.comnih.gov

Immunofluorescence Staining for Subcellular Component Visualization

Immunofluorescence (IF) is a technique used to visualize the location of specific proteins or molecules within cells or tissues. It relies on the highly specific binding of antibodies to their target antigens, with the antibodies typically conjugated to fluorescent dyes. Confocal microscopy is often used in conjunction with IF to achieve high spatial resolution and visualize subcellular localization cellsignal.comnih.govsigmaaldrich.comnih.govplos.org.

While direct studies detailing the subcellular localization of Thiocolchicoside itself using immunofluorescence are not extensively reported, the technique is fundamental in understanding how drugs interact with cellular components. IF can be employed to visualize the effects of Thiocolchicoside on specific organelles or cellular structures, providing insights into its mechanism of action. For example, researchers might use IF to assess changes in the localization or expression of key proteins involved in cell signaling pathways that are modulated by Thiocolchicoside, or to examine the health and distribution of organelles affected by the drug cellsignal.com.

Computational and Theoretical Approaches in Thiocolchicine Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the binding modes of ligands like thiocolchicine (B1684108) to their protein targets.

Tubulin is the primary target of thiocolchicine, and molecular docking studies have been instrumental in elucidating the specifics of this interaction. Tubulin exists in different isotypes, and understanding the differential binding of thiocolchicine to these isotypes is crucial for developing more selective anticancer agents.

Computational studies have employed molecular docking to investigate the binding of thiocolchicine derivatives to various β-tubulin isotypes. For instance, research has focused on the βIII tubulin isotype, which is often overexpressed in cancer cells and associated with drug resistance. acs.org By docking novel thiocolchicine derivatives into the colchicine (B1669291) binding site of βIII tubulin, researchers can predict binding affinities and identify key interactions. These studies have revealed that specific modifications to the thiocolchicine scaffold can lead to altered binding modes and potentially enhanced affinity for certain isotypes. For example, a 4-chlorine thiocolchicine derivative was identified through molecular docking to have a distinct mode of binding compared to its parent compound, colchicine. acs.org

Docking analyses have also highlighted the importance of specific amino acid residues within the colchicine binding site. Interactions with residues such as Cys241 are considered critical for the binding of compounds to this site. nih.gov The insights gained from these docking studies are valuable for the rational design of new thiocolchicine analogs with potentially improved selectivity for cancer-associated tubulin isotypes.

Beyond tubulin, computational studies have explored the interaction of thiocolchicine and its derivatives with other biologically relevant proteins.

p53: The tumor suppressor protein p53 is a key regulator of cell cycle and apoptosis. Molecular docking studies have investigated the potential of thiocolchicoside (B1682803), a related compound, to interact with p53. researchgate.net These in silico analyses have shown that thiocolchicoside can bind to p53, with docking scores suggesting a stable interaction. researchgate.net Such findings suggest a potential alternative mechanism of action for thiocolchicine-related compounds in cancer therapy.

Bovine Serum Albumin (BSA): Serum albumins are major carrier proteins in the blood, and their interaction with drugs can significantly affect drug distribution and efficacy. Molecular docking has been used to study the binding of thiocolchicoside to bovine serum albumin (BSA), a model protein for human serum albumin. researchgate.netnih.gov These studies have identified the preferred binding site of thiocolchicoside on BSA and the nature of the intermolecular forces involved, which include hydrogen bonding and van der Waals interactions. nih.govpreprints.org

Viral Proteins: The potential antiviral activity of thiocolchicine and its analogs has also been explored using molecular docking. While specific studies on thiocolchicine are limited, the general approach involves docking these compounds into the active sites of key viral proteins to predict their inhibitory potential.

Table 1: Summary of Molecular Docking Studies of Thiocolchicine and Related Compounds

Compound Protein Target Key Findings
4-chlorine thiocolchicine derivative βIII-tubulin Similar affinity but different binding mode compared to colchicine. acs.org
Thiocolchicoside p53 Docking score of -5.9 kcal/mol, suggesting stable interaction. researchgate.net
Thiocolchicoside Bovine Serum Albumin (BSA) Binds to site III with a Gibbs free energy of -7.8 kcal/mol. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of ligand-protein complexes over time. These simulations complement the static picture provided by molecular docking.

MD simulations have been employed to study the stability of thiocolchicine derivatives within the colchicine binding site of tubulin. acs.org By simulating the complex in a solvated environment, researchers can assess the root mean square deviation (RMSD) of the ligand and protein, providing a measure of their stability. Low RMSD values for a docked compound suggest a stable binding pose. acs.org These simulations have been crucial in confirming the stability of promising thiocolchicine derivatives identified through molecular docking. acs.org

Furthermore, MD simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, offering a deeper understanding of the binding mechanism. These dynamic insights are critical for accurately predicting the binding affinity and for the rational design of more potent and stable inhibitors.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity. For thiocolchicine, these calculations have been particularly useful in understanding its photochemical behavior.

Studies have used quantum mechanical calculations to explore the photochemical reactivity of thiocolchicine in comparison to colchicine. While colchicine undergoes a well-known photochemical transposition reaction, thiocolchicine is observed to be unreactive under similar conditions. acs.org Configuration interaction calculations have suggested that the lack of reactivity in thiocolchicine can be attributed to an efficient intersystem crossing (ISC) to the triplet state. researchgate.net

Density Functional Theory (DFT) calculations have also been employed to study the relative stability of thiocolchicine and its potential photochemical products, indicating that such reactions are energetically feasible. researchgate.net These quantum chemical approaches provide a fundamental understanding of the electronic factors that govern the reactivity of thiocolchicine, which is essential for predicting its behavior in biological systems and for designing new analogs with desired chemical properties.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. This model can then be used as a query to screen large chemical databases for novel compounds with the potential to bind to the target of interest.

While specific pharmacophore models developed solely from thiocolchicine are not extensively documented, the general principles are highly applicable. A pharmacophore model for the colchicine binding site of tubulin would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, based on the known interactions of colchicine and its analogs.

Such a model could be used for virtual screening of compound libraries to identify novel chemical scaffolds that fit the pharmacophoric requirements of the colchicine binding site. The hits from this virtual screen can then be subjected to further computational analysis, such as molecular docking and MD simulations, before being synthesized and tested experimentally. This approach accelerates the discovery of new and structurally diverse tubulin inhibitors.

Structure-Based Drug Design and Lead Optimization Strategies for Thiocolchicine Analogues

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the target protein to design and optimize ligands. This approach is central to the development of novel thiocolchicine analogs with improved potency, selectivity, and pharmacokinetic properties.

The process of SBDD for thiocolchicine analogs begins with the detailed understanding of its binding mode to tubulin, obtained from experimental data and computational methods like molecular docking and MD simulations. nih.gov This information allows for the rational design of modifications to the thiocolchicine scaffold aimed at enhancing its interactions with the target. For example, identifying an unoccupied pocket in the binding site could prompt the addition of a chemical group to the ligand that can favorably occupy that space.

Lead optimization is an iterative process where newly designed analogs are synthesized and their biological activity is evaluated. The structure-activity relationships (SARs) derived from these studies, combined with computational predictions, guide the next round of design and synthesis. researchgate.net This cycle of design, synthesis, and testing is repeated to refine the lead compound and improve its drug-like properties. The ultimate goal is to develop a thiocolchicine analog with superior therapeutic efficacy and a better safety profile.

Network Pharmacology Approaches for Multi-Target Prediction

Network pharmacology represents an emerging computational strategy that shifts the paradigm from a single-target to a multi-target, multi-pathway understanding of drug action. This approach is particularly suited for compounds like thiocolchicine, which are known to interact with multiple biological targets, to elucidate their complex mechanisms of action and predict novel therapeutic applications. By integrating data from pharmacology, genomics, proteomics, and bioinformatics, network pharmacology constructs and analyzes networks of interactions between drugs, protein targets, and diseases.

While specific network pharmacology studies dedicated solely to thiocolchicine are not extensively documented, the principles of this approach can be applied to forecast its polypharmacological profile. Such an in silico investigation would typically commence with the identification of known and predicted targets of thiocolchicine. For thiocolchicine, established targets include gamma-aminobutyric acid type A (GABA-A) receptors, where it acts as a competitive antagonist, and glycine (B1666218) receptors. patsnap.comnih.govnih.govtargetmol.comdrugbank.com Some evidence also suggests interaction with nicotinic acetylcholine (B1216132) receptors. targetmol.com

A network pharmacology workflow for thiocolchicine would involve several key steps. The initial phase would be to compile a comprehensive list of potential protein targets. This would include its known targets and extend to predicted targets identified through various computational methods such as molecular docking, pharmacophore modeling, and machine learning algorithms trained on large-scale bioactivity data. Given its structural similarity to colchicine, targets of colchicine, such as tubulin and the NLRP3 inflammasome, would also be considered as potential interaction partners for thiocolchicine. nih.govpatsnap.comacc.org

Once a list of potential targets is established, a drug-target interaction network is constructed. This network visually represents the compound and its interacting proteins. Further expansion of this network to include protein-protein interactions (PPIs) would reveal a more comprehensive biological landscape. These PPI networks are crucial for understanding the broader physiological context of the drug's effects, as the initial targets may trigger a cascade of interactions throughout the cellular machinery.

The subsequent step involves analyzing the topology of these networks to identify key proteins, or "hubs," that may play a critical role in the mechanism of action of thiocolchicine. Gene Ontology (GO) and pathway enrichment analyses (e.g., KEGG pathways) are then performed on the identified targets to understand the biological processes and signaling pathways that are likely to be modulated by the compound. For instance, given the known anti-inflammatory properties of thiocolchicine, pathways related to inflammation, such as the NF-κB signaling pathway, would be of particular interest. nih.gov

A hypothetical network pharmacology study of thiocolchicine could potentially uncover novel links between its known muscle relaxant effects and other biological activities. For example, by analyzing the network of proteins associated with GABA-A and glycine receptor signaling, new connections to pathways involved in inflammation or cell proliferation might be identified. This could provide a molecular basis for its observed anti-inflammatory and potential anticancer effects. nih.gov

Furthermore, by comparing the target network of thiocolchicine with that of its parent compound, colchicine, researchers could delineate the molecular determinants of their distinct pharmacological profiles. For instance, network analysis could help to explain why thiocolchicine exhibits potent muscle relaxant properties, a characteristic not prominent with colchicine. A study on colchicine for the treatment of coronary artery disease using network pharmacology identified key targets such as Cytochrome c (CYCS), Myeloperoxidase (MPO), and Histone deacetylase 1 (HDAC1), suggesting that thiocolchicine may also have unexplored cardiovascular effects. nih.gov

The predictive power of network pharmacology lies in its ability to generate testable hypotheses for further experimental validation. The computationally identified targets and pathways can guide future laboratory research to confirm these interactions and elucidate their functional consequences. This approach, therefore, holds considerable promise for accelerating the discovery of new therapeutic indications for thiocolchicine and for better understanding its complex biological activities from a systems-level perspective.

Table 1: Potential Protein Targets of Thiocolchicine for Network Pharmacology Analysis

Target ClassSpecific Protein TargetKnown/Predicted InteractionPotential Biological Relevance
Neurotransmitter Receptors GABA-A ReceptorsKnown (Competitive Antagonist) patsnap.comnih.govnih.govtargetmol.comdrugbank.comMuscle relaxation, Seizure activity
Glycine ReceptorsKnown patsnap.comtargetmol.comdrugbank.comMuscle relaxation, Neuromodulation
Nicotinic Acetylcholine ReceptorsPredicted targetmol.comNeuromuscular transmission
Inflammatory Pathway Proteins NF-κBKnown (Inhibitor) nih.govAnti-inflammatory effects, Anticancer activity
NLRP3 InflammasomePredicted (based on colchicine) nih.govpatsnap.comacc.orgAnti-inflammatory effects
Cytoskeletal Proteins TubulinPredicted (based on colchicine) nih.govpatsnap.comacc.orgCell division, Anticancer activity
Cardiovascular-Related Proteins Cytochrome c (CYCS)Predicted (based on colchicine) nih.govApoptosis, Cardiovascular function
Myeloperoxidase (MPO)Predicted (based on colchicine) nih.govOxidative stress, Inflammation
Histone deacetylase 1 (HDAC1)Predicted (based on colchicine) nih.govGene expression, Cell cycle regulation

Future Research Directions and Translational Perspectives of Thiocolchicine Non Clinical

Rational Design of Next-Generation Thiocolchicoside-Based Research Tools and Candidate Molecules

The development of novel thiocolchicoside (B1682803) analogs and derivatives is a critical area for future research, aiming to enhance its therapeutic profile, create specific research tools, or identify new drug candidates. Structure-activity relationship (SAR) studies are fundamental to this endeavor, guiding modifications that can improve potency, selectivity, or introduce new functionalities. Research has focused on modifying the thiocolchicoside scaffold, particularly at the B-ring and positions C7 and C10, to explore its interaction with targets like tubulin idrblab.netresearchgate.netdoi.orgnih.govnih.gov.

For instance, derivatives synthesized by modifying the C7 and C10 positions, such as carbamate (B1207046) derivatives of 7-deacetyl-10-thiocolchicine, have demonstrated significant anti-proliferative activity against various cancer cell lines. These modifications have led to compounds with high potency and selectivity, sometimes surpassing that of unmodified thiocolchicoside or even standard chemotherapeutics like cisplatin (B142131) and doxorubicin (B1662922) in preclinical assays doi.orgnih.govresearchgate.net. Further exploration involves creating esters and carbonates of demethylated thiocolchicine (B1684108) analogs, which have shown attractive biological profiles and allowed for control over hydration affinity and solubility nih.gov. Computational methods, including molecular docking, are instrumental in understanding these structure-activity relationships and predicting the binding affinities of novel compounds to their targets, such as the colchicine (B1669291) binding site on tubulin doi.orgnih.gov.

Table 1: Novel Thiocolchicoside Analogs and Their Reported Activities

Analog/Derivative Key Structural Modification Reported Activity/Target Reference (Implied)
Thiocolchicine 2-glucoside Glucoside at C2 Analog of thiocolchicine; specific activity not detailed idrblab.net
Compounds 4–14 (Carbamates) Modifications at C7 and C10 (e.g., carbamate derivatives of 7-deacetyl-10-thiocolchicine) Anti-proliferative activity against cancer cell lines (MCF-7, LoVo, A549), Colchicine binding site inhibition (CBSI) doi.org
Double-modified colchicine derivatives Modifications at C7 and C10 Cytotoxicity against cancer cell lines (A549, MCF-7, LoVo, LoVo/DX); arrested MCF-7 cells in mitosis; microtubule depolymerization nih.gov
4-chlorothiocolchicine analogues Amide moieties and urea (B33335) derivative at C7 Activity in the nanomolar range against cancer cell lines (A549, MCF-7, LoVo, LoVo/DX) and primary acute lymphoblastic leukemia (ALL) cells researchgate.net

Development of Targeted Delivery Systems in Preclinical Models (e.g., Nanogel Formulations)

The inherent limitations in thiocolchicoside's oral bioavailability (approximately 25%) and its physicochemical properties, such as high water solubility and low lipophilicity, necessitate the development of advanced drug delivery systems to enhance its therapeutic efficacy and distribution dergipark.org.tr. Nanotechnology offers promising avenues for achieving targeted delivery and controlled release.

Chitosan-based nanogels incorporating thiocolchicoside, often in combination with other agents like lauric acid, have shown significant potential in preclinical cancer models. For instance, a chitosan-thiocolchicoside-lauric acid (CTL) nanogel demonstrated potent anticancer activity against oral cancer cell lines by inhibiting proliferation and inducing cell cycle arrest. Furthermore, it modulated proapoptotic and antiapoptotic gene expression, suggesting a mechanism of action that could stabilize protein function or restore tumor suppressor roles nih.gov. Albumin-bound formulations of thiocolchicoside have also been explored, leveraging albumin's natural targeting capabilities, particularly in tumor microenvironments characterized by enhanced permeation and retention (EPR) effects uq.edu.auacs.orgnih.gov. Transdermal drug delivery systems (TDDS) are also being investigated as an alternative to oral administration to bypass first-pass hepatic metabolism and achieve more stable plasma concentrations dergipark.org.tr. Challenges in nanocarrier development include ensuring reproducible manufacturing, maintaining biopharmaceutical properties, and addressing potential toxicity or degradation issues japsonline.commdpi.com.

Table 2: Thiocolchicoside Delivery Systems in Preclinical Research

Delivery System Key Components/Characteristics Targeted Application/Disease Model Preclinical Outcome/Observation Reference (Implied)
Chitosan-based nanogel Thiocolchicoside and lauric acid loaded in chitosan Oral cancer cell lines (KB-1) Potent anticancer activity, inhibited proliferation, induced cell cycle arrest, modulated proapoptotic/antiapoptotic gene expression (increased Bax, inhibited Bcl-2) nih.gov
Albumin-bound formulation Thiocolchicoside dimer bound to albumin Not specified, but implied for drug delivery Albumin as a carrier for targeting; challenges in translation from preclinical to clinical trials noted uq.edu.au, acs.org, nih.gov

Theoretical Drug Repurposing Investigations Based on Mechanistic Insights

Understanding the diverse mechanisms of action of thiocolchicoside opens avenues for its repurposing in therapeutic areas beyond its primary indication as a muscle relaxant. Thiocolchicoside is known to interact with GABA-A and glycine (B1666218) receptors, acting as a potent muscle relaxant by enhancing inhibitory neurotransmission nih.govwikipedia.orgdrugbank.comcyprusjmedsci.compatsnap.com. It also possesses anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines patsnap.com.

Emerging research has highlighted thiocolchicoside's significant anti-glycation potential, suggesting its repurposing as an agent to combat glycation-related disorders, such as complications of diabetes researchgate.net. Furthermore, its structural similarity to colchicine and its ability to inhibit tubulin polymerization and bind to the colchicine binding site indicate potential anticancer applications, similar to other tubulin-targeting agents researchgate.netdoi.orgnih.gov. Drug repurposing, a cost-effective strategy, leverages existing safety and efficacy data to identify new therapeutic uses for approved drugs medrxiv.orgnih.govdrugpatentwatch.comscienceopen.com. By analyzing its known mechanisms, such as its interaction with GABAergic systems or its anti-glycation activity, theoretical investigations can predict its efficacy in diseases characterized by similar molecular pathways or pathologies medrxiv.orgnih.gov.

Table 3: Mechanistic Insights and Potential Drug Repurposing of Thiocolchicoside

Mechanism of Action Key Molecular Targets/Pathways Potential Repurposing Area Rationale Reference (Implied)
Muscle Relaxation GABA-A receptor antagonism, Glycine receptor inhibition Musculoskeletal disorders (primary use), potentially other CNS-related conditions Enhances inhibitory neurotransmission, reducing neuronal excitability and muscle tone nih.gov, wikipedia.org, patsnap.com, drugbank.com, cyprusjmedsci.com
Anti-inflammatory properties Inhibition of pro-inflammatory cytokines/mediators Inflammatory conditions, arthritis, sports injuries Reduces inflammation accompanying muscle spasms wikipedia.org, patsnap.com
Anti-glycation potential Blocks lysine (B10760008) residues, entraps carbonyl compounds Glycation-related disorders (e.g., diabetes complications, aging) Shows significant anti-glycation potential, suggesting repurposing for these conditions researchgate.net

Identification and Validation of Biomarkers in Preclinical Disease Models

The identification and validation of robust biomarkers are crucial for advancing drug development, enabling better prediction of efficacy, toxicity, and response in preclinical models. Preclinical biomarkers are measurable indicators used in early-stage drug development to assess a compound's pharmacokinetics (PK), pharmacodynamics (PD), and potential toxicity crownbio.comnih.govnih.gov.

In the context of thiocolchicoside research, biomarkers can be employed to monitor its pharmacodynamic effects, such as changes in gene expression related to apoptosis (e.g., Bax, Bcl-2) when used in nanogel formulations against cancer cells nih.gov. Preclinical studies have also identified potential toxicity biomarkers, such as the induction of aneuploidy by thiocolchicoside metabolites, which serves as an indicator of potential teratogenicity and other adverse effects thesynapse.netpharmasynth.in. Molecular docking studies can serve as an in silico method for exploring drug-target interactions and identifying mechanistic biomarkers doi.orgnih.gov. Furthermore, phenotypic profiling can reveal biomarker activities associated with specific toxicities, such as skin irritation, aiding in the early detection of potential adverse reactions in drug candidates eurofinsdiscovery.com. The validation of these biomarkers often involves correlating preclinical findings with clinical expectations, using multi-omics approaches, and employing methods like real-time PCR or advanced imaging techniques crownbio.comle.ac.uk.

Table 4: Biomarkers and Validation in Preclinical Thiocolchicoside Studies

Biomarker Type Specific Biomarker/Assay Preclinical Model/Context Role/Purpose Validation Status/Method Reference (Implied)
Pharmacodynamic Gene expression (Bax, Bcl-2) Oral cancer cell lines (KB-1) Indicate apoptotic/antiapoptotic effects of CTL nanogel Real-time PCR analysis; modulated expression suggests mechanism of action nih.gov
Toxicity/Genotoxicity Aneuploidy induction Preclinical studies (in vitro and in vivo) Indicates potential teratogenicity, embryo/fetotoxicity, impaired fertility, cancer risk Identified in metabolites (SL59.0955) at concentrations near human exposure thesynapse.net, pharmasynth.in
Efficacy/Mechanism Cell viability, morphological changes (AO/EtBr staining), cell cycle analysis Oral cancer cell lines (KB-1) Assess anticancer activity and impact on cancer cells MTT assay, dual staining, cell cycle analysis nih.gov
Mechanistic Insights Molecular docking Cancer cell lines Explore interaction of thiocolchicoside with targets (e.g., tubulin) In silico evaluation doi.org, nih.gov

Synergistic Effects of Thiocolchicoside in Combination with Other Agents in Preclinical Studies

Combination therapy is a strategic approach to enhance therapeutic outcomes, reduce drug dosages, and potentially overcome resistance mechanisms. Thiocolchicoside has been investigated in combination with other agents, particularly in the context of pain and inflammation management, as well as in preclinical anticancer studies.

In musculoskeletal disorders, combinations of thiocolchicoside with non-steroidal anti-inflammatory drugs (NSAIDs) like aceclofenac (B1665411) and analgesics such as paracetamol have demonstrated synergistic effects. This combination therapy aims to break the pain-spasm cycle by addressing inflammation, pain, and muscle contracture simultaneously. Studies suggest that such combinations lead to a more pronounced reduction in pain intensity, improved joint mobility, and enhanced functional capacity compared to monotherapy wikipedia.orgpharmasynth.inscholarsresearchlibrary.comnih.gov. For example, the combination of thiocolchicoside, aceclofenac, and paracetamol has been found to be effective in managing cervical spondylosis and low back pain scholarsresearchlibrary.com. Furthermore, thiocolchicoside may exhibit synergistic effects when administered with other muscle relaxants or central nervous system (CNS) sedative agents thesynapse.net. In preclinical cancer research, thiocolchicoside has been co-formulated with agents like lauric acid within nanogel systems, which enhanced its cytotoxic and anticancer effects, likely through synergistic mechanisms or improved drug delivery nih.gov.

Table 5: Thiocolchicoside Combination Therapies in Preclinical Studies

Combination Agent(s) Thiocolchicoside Role Preclinical Model/Disease Observed Effect Rationale/Mechanism Reference (Implied)
Aceclofenac + Paracetamol Muscle relaxant, analgesic, anti-inflammatory Cervical Spondylosis, low back pain Synergistic reduction in pain intensity, improved mobility, enhanced working capacity Breaks pain-spasm cycle; NSAID addresses inflammation, analgesic addresses pain, muscle relaxant addresses spasm pharmasynth.in, wikipedia.org, scholarsresearchlibrary.com
Other myorelaxants/CNS sedatives Muscle relaxant Not specified Potential synergistic effect Implies additive CNS effects thesynapse.net
NSAIDs + Analgesics Muscle relaxant Musculoskeletal disorders Efficacious in reducing pain and spasm Combined action on pain, inflammation, and muscle contracture wikipedia.org, nih.gov

Compound List:

Thiocolchicoside (TCC)

Colchicine

Colchicoside (B193306)

Aceclofenac

Paracetamol

Rapamycin

Piperine

Poly(D,L-lactide-co-glycolide) (PLGA)

Combretastatin A4

Cisplatin

Doxorubicin

Felodipine

Glafenine

Meprobamate

Tolperisone

Tizanidine

Pregabalin

Methotrexate (MTX)

Paclitaxel

Abraxane

Lauric acid

Chitosan

Diclofenac

Tramadol

Acetaminophen

Caffeine

Ibuprofen

Sumatriptan

Naproxen

Thalidomide

Metformin

Rosuvastatin

Q & A

Q. What are the primary biochemical targets of Thiocolchicine, and what standardized assays are used to quantify its inhibitory effects on microtubule dynamics?

Thiocolchicine competitively binds tubulin at the colchicine site, inhibiting polymerization (IC50 = 2.5 µM; Ki = 0.7 µM) . Standard assays include:

  • Tubulin polymerization assays: Monitor absorbance changes at 350 nm to quantify inhibition kinetics.
  • Competitive radioligand binding: Use [³H]-colchicine displacement to calculate Ki values .
  • Apoptosis assays: Flow cytometry with Annexin V/PI staining to confirm cytotoxicity .

Q. How do structural differences between Thiocolchicine and colchicine influence their pharmacokinetic profiles?

Thiocolchicine substitutes colchicine’s C-10 methoxy group (-OCH₃) with a thioether (-SCH₃), enhancing tubulin binding affinity but altering metabolic stability . Analytical methods to validate structural modifications:

  • NMR spectroscopy: Compare chemical shifts in aromatic and thiomethyl regions.
  • X-ray crystallography: Resolve SCH₃-tubulin interactions at the binding pocket .

Q. What in vitro models are recommended for initial screening of Thiocolchicine’s cytotoxic effects?

Use cancer cell lines with varying tubulin isoform expression (e.g., A549, MCF-7, HCT-15) to assess IC50 variability. Methodological considerations:

  • Dose-response curves: 72-hour incubation periods to capture delayed apoptosis.
  • Combination studies: Pair with vinca alkaloids to evaluate synergistic microtubule disruption .

Q. What regulatory considerations must be addressed when synthesizing Thiocolchicine derivatives?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for compound characterization:

  • Purity validation: HPLC ≥97% purity with UV detection at 254 nm .
  • Spectroscopic data: Include HRMS, ¹H/¹³C NMR, and IR spectra for novel analogs .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in clinical trial data where Thiocolchicine demonstrates significant plaque reduction in Peyronie’s disease but inconsistent symptom improvement?

In the randomized trial (n=25), plaque size decreased in 61% of Thiocolchicine-treated patients, but IIEF-5 sexual function scores showed no significant change (p=0.23) . Methodological solutions:

  • Stratified analysis: Group patients by baseline curvature severity.
  • Mixed-effects models: Account for longitudinal variability in subjective outcomes .

Q. What computational strategies effectively predict the tubulin-binding affinity of novel Thiocolchicine analogs?

  • Molecular docking: Use Autodock Vina to simulate SCH₃ interactions with β-tubulin’s T7 loop .
  • QSAR models: Correlate substituent electronegativity with cytotoxicity (e.g., nitro groups reduce IC50 by 40%) .

Q. What methodologies account for Thiocolchicine’s variable tissue penetration across animal models?

  • LC-MS/MS pharmacokinetic profiling: Measure plasma/tissue concentrations post-IV and oral administration.
  • CYP3A4 inhibition assays: Pre-treat with ketoconazole to assess metabolic stability .

Q. How should multi-omics approaches identify resistance mechanisms in Thiocolchicine-insensitive cell lines?

  • RNA-seq: Compare tubulin isoform (e.g., βIII-tubulin) expression in resistant vs. sensitive lines.
  • Proteomics: Quantify ABC transporter upregulation (e.g., P-gp) .

Q. What statistical frameworks are robust for analyzing time-dependent microtubule changes post-Thiocolchicine exposure?

  • Bayesian hierarchical models: Estimate uncertainty in live-cell imaging data of microtubule re-growth.
  • Longitudinal mixed-effects models: Adjust for inter-cell variability in polymerization rates .

Q. When optimizing microbial biosynthesis of Thiocolchicine glycosides, what parameters ensure scalable production?

  • Fermentation optimization: Adjust pH (6.5–7.0) and aeration rates for E. coli glycosyltransferases .
  • Enzymatic characterization: Measure UDP-glucose consumption via HPLC to confirm glycosylation efficiency .

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